Quercetin 3-Caffeylrobinobioside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
Formule moléculaire |
C36H36O19 |
|---|---|
Poids moléculaire |
772.7 g/mol |
Nom IUPAC |
[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O19/c1-13-32(54-24(43)7-3-14-2-5-17(38)19(40)8-14)29(47)31(49)35(51-13)50-12-23-26(44)28(46)30(48)36(53-23)55-34-27(45)25-21(42)10-16(37)11-22(25)52-33(34)15-4-6-18(39)20(41)9-15/h2-11,13,23,26,28-32,35-42,44,46-49H,12H2,1H3/b7-3+/t13-,23+,26-,28-,29-,30+,31+,32-,35+,36-/m0/s1 |
Clé InChI |
DLYWVZSZZMLYSR-QYJZUGQHSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)OC(=O)/C=C/C6=CC(=C(C=C6)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)OC(=O)C=CC6=CC(=C(C=C6)O)O |
Origine du produit |
United States |
Foundational & Exploratory
Quercetin 3-Caffeylrobinobioside: A Technical Guide to Natural Sources, Phytochemistry, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin (B1663063) 3-caffeylrobinobioside is a complex flavonoid glycoside that has been identified in the plant kingdom. This technical guide provides a comprehensive overview of its known natural sources, distribution within the plant family Verbenaceae, and detailed methodologies for its extraction, isolation, and characterization. Due to the limited specific data on this particular compound, this guide also incorporates established protocols for the analysis of structurally related quercetin glycosides, providing a robust framework for future research. Furthermore, potential biological activities are discussed in the context of its parent aglycone, quercetin, with a representative signaling pathway diagram illustrating its known anti-inflammatory mechanisms. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential and phytochemical properties of Quercetin 3-caffeylrobinobioside.
Natural Sources and Plant Distribution
Currently, the only documented natural source of this compound is the plant species Callicarpa bodinieri Levl.[1]. This species belongs to the genus Callicarpa, which is part of the Lamiaceae (formerly Verbenaceae) family. Phytochemical analyses of various Callicarpa species, such as C. nudiflora, C. macrophylla, and C. tomentosa, have revealed a rich profile of flavonoids, phenylpropanoids, and terpenoids[2][3][4]. While these studies confirm the presence of quercetin and its common glycosides, the distribution of the more complex this compound appears to be highly specific and potentially limited to C. bodinieri.
The Verbenaceae family is known to produce a variety of phenolic compounds, including flavones and phenolic acids[5]. While some studies on other genera within this family, such as Lippia mexicana, have reported the presence of quercetin-like compounds, the specific caffeylrobinobioside conjugate remains elusive in the broader family based on current literature[6]. Further phytochemical screening of other Callicarpa species and related genera is warranted to determine the full extent of this compound's distribution.
Table 1: Documented Natural Source of this compound
| Compound Name | Plant Species | Family | Plant Part | Reference |
| This compound | Callicarpa bodinieri Levl. | Lamiaceae | Herbs | [1] |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and structural elucidation of this compound. These protocols are based on established techniques for the analysis of flavonoid glycosides from plant matrices.
Extraction of Flavonoid Glycosides from Callicarpa Species
This protocol outlines a general procedure for the extraction of flavonoids from Callicarpa plant material.
2.1.1. Materials and Reagents
-
Dried and powdered plant material (Callicarpa bodinieri leaves and stems)
-
Methanol (B129727) (HPLC grade)
-
Ethanol (95%)
-
n-Hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Deionized water
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Ultrasonic bath
2.1.2. Extraction Procedure
-
Defatting: The dried plant powder (100 g) is first defatted with n-hexane (500 mL) for 24 hours to remove lipids and other nonpolar compounds. The solvent is then decanted and the plant material is air-dried.
-
Maceration/Soxhlet Extraction: The defatted plant material is then extracted with 80% methanol (1 L) at room temperature for 72 hours with occasional shaking. Alternatively, a Soxhlet apparatus can be used with methanol for 8-12 hours.
-
Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Diagram 1: General Workflow for Extraction of Flavonoids
Caption: Workflow for flavonoid extraction from plant material.
Isolation by High-Performance Liquid Chromatography (HPLC)
This section provides a general HPLC method for the isolation and purification of this compound from the crude extract.
2.2.1. Instrumentation and Conditions
-
HPLC System: A preparative HPLC system equipped with a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient Program: A typical gradient could be: 0-5 min, 10% A; 5-40 min, 10-50% A; 40-45 min, 50-100% A; 45-50 min, 100% A; 50-55 min, 100-10% A; 55-60 min, 10% A.
-
Flow Rate: 2.0 mL/min.
-
Detection Wavelength: 280 nm and 350 nm for flavonoids.
-
Injection Volume: 100 µL of filtered crude extract dissolved in methanol.
2.2.2. Isolation Procedure
-
The crude extract is dissolved in a minimal amount of methanol and filtered through a 0.45 µm syringe filter.
-
The sample is injected onto the preparative HPLC system.
-
Fractions are collected based on the elution profile, with particular attention to peaks exhibiting the characteristic UV spectra of quercetin glycosides.
-
The collected fractions are concentrated, and the purity of the isolated compound is re-assessed by analytical HPLC.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive structure of the isolated compound is determined using one- and two-dimensional NMR techniques.
2.3.1. Sample Preparation and Instrumentation
-
Sample: 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent, such as DMSO-d6 or Methanol-d4.
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).
2.3.2. NMR Experiments
-
1D NMR: ¹H NMR and ¹³C NMR spectra are acquired to identify the proton and carbon signals of the molecule.
-
2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are performed to establish the connectivity between protons and carbons, and to determine the glycosylation and acylation positions.
The interpretation of the NMR data, in comparison with published data for quercetin, robinobiose, and caffeic acid, will confirm the structure as this compound.
Quantitative Analysis
To date, there is a lack of published quantitative data on the concentration of this compound in Callicarpa bodinieri or any other plant source. However, the following table provides representative data for the parent compound, quercetin, in various other plants to offer a comparative context.
Table 2: Quercetin Content in Various Plant Materials (for comparative purposes)
| Plant Species | Plant Part | Quercetin Content (mg/g dry weight) | Analytical Method | Reference |
| Pistacia eurycarpa | - | 84.037 | HPLC | [7] |
| Allium cepa (Red Onion) | Skin | - | - | [8] |
| Hypericum perforatum (St. John's Wort) | Aerial parts | 5.52 | HPLC | [4] |
| Sambucus canadensis (Elderberry) | - | - | - | [9] |
Biological Activity and Signaling Pathways
Specific biological activities of this compound have not yet been extensively reported. However, the biological activities of its aglycone, quercetin, are well-documented and provide a strong indication of the potential therapeutic effects of its glycosides. Quercetin is known for its potent antioxidant, anti-inflammatory, and anticancer properties[8][10][11].
The anti-inflammatory effects of quercetin are mediated through the modulation of several key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Diagram 2: Simplified NF-κB Signaling Pathway and Inhibition by Quercetin
Caption: Quercetin's inhibition of the NF-κB inflammatory pathway.
In this pathway, inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα, leading to its degradation. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and promote the transcription of pro-inflammatory genes. Quercetin has been shown to inhibit the activity of the IKK complex, thereby preventing the activation of NF-κB and reducing inflammation. It is plausible that this compound may exert similar, or potentially modulated, effects following in vivo hydrolysis to its aglycone.
Conclusion and Future Directions
This compound is a rare flavonoid glycoside with a currently known distribution limited to Callicarpa bodinieri. This technical guide has provided a framework for its study, including detailed, albeit generalized, protocols for its extraction, isolation, and characterization. The lack of specific quantitative and bioactivity data highlights a significant gap in the current research landscape.
Future research should focus on:
-
Broadening Phytochemical Screening: Investigating a wider range of Callicarpa species and other members of the Lamiaceae family to map the distribution of this compound.
-
Quantitative Analysis: Developing and validating a specific HPLC or LC-MS/MS method for the accurate quantification of this compound in plant materials.
-
Biological Activity Studies: Conducting in vitro and in vivo studies to determine the specific antioxidant, anti-inflammatory, and other therapeutic properties of the purified compound.
-
Bioavailability and Metabolism: Investigating the bioavailability and metabolic fate of this compound to understand how it is processed in the body and whether its effects are direct or mediated by its aglycone.
By addressing these research questions, a more complete understanding of the phytochemical significance and therapeutic potential of this compound can be achieved.
References
- 1. Phytochemical analysis of different Callicarpa species based on integrating metabolomics and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. impactfactor.org [impactfactor.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. On Some Useful Plants of the Natural Order of Verbenacae. | Henriette's Herbal Homepage [henriettes-herb.com]
- 7. Structure-Based Drug Design of Quercetin and its Derivatives Against HMGB1 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
- 9. phcogj.com [phcogj.com]
- 10. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Biological Activity of Quercetin 3-Caffeylrobinobioside: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin (B1663063) 3-Caffeylrobinobioside is a complex flavonoid glycoside. This document provides a comprehensive overview of its known biological activities, drawing from the available, albeit limited, scientific literature. Direct experimental data on the isolated compound is scarce; therefore, this guide synthesizes computational modeling data for the pure compound with extensive experimental data from extracts of Cleome ornithopodioides L., a plant in which it is naturally present. This whitepaper details the antioxidant and enzyme inhibitory potential, supported by in-depth experimental protocols and visual representations of molecular interactions and relevant signaling pathways to facilitate further research and drug development endeavors.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Quercetin, a prominent flavonol, and its glycosidic derivatives are of particular interest due to their potential therapeutic applications. Quercetin 3-Caffeylrobinobioside is a specific glycoside of quercetin, characterized by the attachment of a caffeylrobinobioside moiety. Its complex structure suggests the potential for unique biological interactions.
This technical guide aims to consolidate the current understanding of this compound's biological activity. Due to the nascent stage of research on this specific compound, we present a detailed analysis of a key study that has identified and performed computational analysis on it, supplemented by data from the plant extract in which it was found.
Computational Bioactivity Assessment
The most direct evidence for the biological activity of pure this compound comes from computational molecular docking studies. These studies predict the binding affinity of a ligand to the active site of a target protein, offering insights into its potential inhibitory or modulatory effects.
Molecular Docking with Tyrosinase
A study on the chemical profile and bioactivity of Cleome ornithopodioides extracts identified this compound as one of its constituents. Subsequent molecular docking analysis was performed to evaluate its interaction with tyrosinase, a key enzyme in melanin (B1238610) synthesis and a target for hyperpigmentation disorders.
The docking results indicated a weaker binding profile for the tyrosinase-Quercetin 3-Caffeylrobinobioside complex compared to other flavonoid-enzyme complexes studied. The analysis of minimum distance fluctuations showed a larger separation (5.0–10.0 nm) between the ligand and the protein, suggesting less stable binding dynamics. However, the study did identify hydrogen bond interactions between the compound and the enzyme.
dot
Caption: Molecular docking workflow for this compound.
Biological Activity of Cleome ornithopodioides Extracts
While data on the isolated compound is limited, the extracts of Cleome ornithopodioides, containing this compound, have been extensively studied for their biological activities. The 70% ethanol (B145695) extract, in particular, showed significant antioxidant and enzyme inhibitory effects. It is important to note that these activities are due to the synergistic effects of all compounds present in the extract and not solely attributable to this compound.
Quantitative Data: Antioxidant Activity
The antioxidant potential of various extracts was evaluated using multiple assays. The results are summarized in the table below.
| Antioxidant Assay | n-hexane | Dichloromethane | Ethyl Acetate (B1210297) | Ethanol | 70% Ethanol | Water (Infusion) |
| DPPH (mg TE/g) | 10.45 | 15.68 | 25.33 | 55.21 | 68.21 | 66.11 |
| ABTS (mg TE/g) | 25.14 | 35.87 | 58.99 | 144.27 | 193.74 | 193.48 |
| CUPRAC (mg TE/g) | 30.11 | 45.21 | 60.14 | 110.46 | 143.68 | 109.14 |
| FRAP (mg TE/g) | 15.78 | 28.45 | 44.87 | 80.78 | 123.86 | 115.94 |
| TE: Trolox Equivalents |
Quantitative Data: Enzyme Inhibitory Activity
The extracts were also screened for their ability to inhibit key enzymes related to neurodegenerative diseases and diabetes.
| Enzyme Inhibition Assay | n-hexane | Dichloromethane | Ethyl Acetate | Ethanol | 70% Ethanol | Water (Infusion) |
| AChE (mg GALAE/g) | 1.55 | 1.89 | 2.01 | 3.12 | 3.49 | 2.58 |
| BChE (mg GALAE/g) | 2.14 | 3.55 | 5.87 | 15.69 | 12.45 | 10.12 |
| Tyrosinase (mg KAE/g) | 10.21 | 15.47 | 22.98 | 45.63 | 50.34 | 35.87 |
| α-Amylase (mmol ACAE/g) | 0.55 | 0.68 | 0.75 | 0.98 | 1.12 | 1.05 |
| α-Glucosidase (mmol ACAE/g) | 0.89 | 1.02 | 1.25 | 1.87 | 2.05 | 1.96 |
| GALAE: Galantamine Equivalents; KAE: Kojic Acid Equivalents; ACAE: Acarbose Equivalents |
Experimental Protocols
The following are detailed methodologies for the key assays mentioned in this guide.
Antioxidant Assays
-
A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
An aliquot of the plant extract (or standard) is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with methanol to an absorbance of 0.700 at 734 nm.
-
The plant extract (or standard) is added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after 30 minutes.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
To a test tube, add the sample, 1 mL of copper(II) chloride solution, 1 mL of neocuproine (B1678164) solution, and 1 mL of ammonium (B1175870) acetate buffer.
-
The mixture is incubated at room temperature for 30 minutes.
-
The absorbance is measured at 450 nm.
-
A standard curve is prepared using Trolox, and the results are expressed as Trolox equivalents.
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O solution in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C.
-
The plant extract is added to the FRAP reagent.
-
The absorbance is measured at 593 nm after a specified incubation time.
-
A standard curve is prepared using an aqueous solution of FeSO4·7H2O, and the results are expressed as Trolox equivalents.
Enzyme Inhibition Assays
-
In a 96-well plate, add the plant extract, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the enzyme (AChE or BChE) in a phosphate (B84403) buffer (pH 8.0).
-
The plate is incubated for 15 minutes at 25°C.
-
The reaction is initiated by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) iodide for BChE).
-
The absorbance is measured kinetically at 412 nm.
-
The percentage of inhibition is calculated by comparing the reaction rates of the sample to a control.
-
The reaction mixture containing the plant extract and mushroom tyrosinase in a phosphate buffer (pH 6.8) is pre-incubated.
-
The reaction is initiated by adding L-DOPA as the substrate.
-
The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm.
-
The percentage of inhibition is calculated.
-
The plant extract is pre-incubated with α-amylase solution.
-
A starch solution is added to start the reaction.
-
The reaction is stopped by adding dinitrosalicylic acid (DNS) reagent and boiling.
-
The absorbance is measured at 540 nm.
-
The percentage of inhibition is determined.
-
The plant extract is pre-incubated with α-glucosidase enzyme.
-
The reaction is initiated by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
-
The reaction is stopped by adding sodium carbonate.
-
The absorbance of the released p-nitrophenol is measured at 405 nm.
-
The percentage of inhibition is calculated.
Signaling Pathways Modulated by Quercetin Glycosides
While no specific signaling pathways have been elucidated for this compound, the broader class of quercetin glycosides is known to modulate several key cellular signaling pathways involved in inflammation and oxidative stress. Upon ingestion, many quercetin glycosides are hydrolyzed to quercetin aglycone, which is then responsible for the observed biological effects.
dot
Caption: General signaling pathways modulated by quercetin and its derivatives.
Conclusion and Future Directions
This compound is a flavonoid glycoside with potential, yet largely unexplored, biological activities. Current knowledge is primarily based on its identification in plant extracts and initial computational studies suggesting a possible interaction with tyrosinase. The significant antioxidant and enzyme inhibitory activities of the extracts of Cleome ornithopodioides, where this compound is found, underscore the need for further investigation into its specific contributions.
Future research should focus on the isolation and purification of this compound to enable direct experimental evaluation of its biological properties. In vitro and in vivo studies are required to validate the computational predictions and to elucidate its mechanisms of action, including its influence on the signaling pathways outlined in this guide. Such research will be pivotal in determining the therapeutic potential of this complex natural product.
"Quercetin 3-Caffeylrobinobioside" chemical structure and properties
Disclaimer: Direct experimental data on Quercetin (B1663063) 3-Caffeylrobinobioside is not currently available in peer-reviewed literature. This guide provides a comprehensive overview based on the putative structure derived from its name and detailed information on its constituent moieties: quercetin, the caffeyl group, and robinobioside. The experimental protocols and properties described are based on established knowledge of closely related acylated flavonoid glycosides.
Introduction
Quercetin 3-Caffeylrobinobioside is a complex flavonoid glycoside. As a derivative of quercetin, it belongs to a class of polyphenolic secondary metabolites widely distributed in the plant kingdom, known for their significant antioxidant and various other health-promoting properties. This compound has been reported to be isolated from Callicarpa bodinieri Levl., a plant used in traditional medicine. The structure of this compound incorporates a quercetin aglycone, a caffeyl group, and a robinobioside disaccharide. This unique combination suggests a potential for interesting biological activities, making it a compound of interest for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
While the definitive experimentally determined structure of this compound is not published, a putative structure can be proposed based on its nomenclature. It consists of a quercetin backbone with a robinobioside disaccharide attached at the 3-hydroxyl position. Robinobioside is a disaccharide composed of rhamnose and galactose. Furthermore, a caffeyl group (derived from caffeic acid) is attached to the robinobioside moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 957110-26-8 | Chemical Supplier Data |
| Molecular Formula | C36H36O19 | Chemical Supplier Data |
| Molecular Weight | 772.7 g/mol | Chemical Supplier Data |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | Chemical Supplier Data |
| Natural Source | Callicarpa bodinieri Levl. | Chemical Supplier Data |
Constituent Moieties
-
Quercetin: A well-studied flavonol with a pentahydroxyflavone structure. Its antioxidant properties are primarily attributed to the catechol group in the B-ring and the 3-hydroxyl group.
-
Caffeyl Group: Derived from caffeic acid, this group is a potent antioxidant due to its dihydroxy-substituted aromatic ring.
-
Robinobioside: A disaccharide consisting of α-L-Rhamnopyranosyl-(1→6)-β-D-galactopyranose.
Potential Biological Activities and Signaling Pathways
The biological activities of this compound have not been specifically reported. However, based on the activities of its components and related acylated flavonoid glycosides, it is likely to possess antioxidant and anti-inflammatory properties.
Antioxidant Activity
Both the quercetin and caffeyl moieties are potent antioxidants. They can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. The glycosylation and acylation may influence the antioxidant capacity.
Anti-inflammatory Activity
Quercetin is known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). It can modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.
An In-depth Technical Guide on the Biosynthesis of Quercetin 3-Caffeylrobinobioside in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Quercetin (B1663063) 3-Caffeylrobinobioside, a complex acylated flavonoid glycoside found in various medicinal plants. The biosynthesis originates from the general phenylpropanoid pathway, leading to the formation of the flavonol quercetin. Subsequent modifications, including sequential glycosylation and acylation, are catalyzed by specific enzymes belonging to the UDP-dependent glycosyltransferase (UGT) and BAHD acyltransferase superfamilies, respectively. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the biosynthetic pathway and associated experimental workflows.
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities, making them attractive candidates for drug development. Quercetin, a prominent flavonol, and its derivatives are known for their antioxidant, anti-inflammatory, and anticancer properties. The glycosylation and acylation of flavonoids significantly impact their bioavailability, stability, and biological function. Quercetin 3-Caffeylrobinobioside is a complex derivative where a robinobioside disaccharide is attached to the 3-hydroxyl group of quercetin, which is further acylated by a caffeyl group. Understanding its biosynthesis is crucial for the potential biotechnological production of this and similar bioactive compounds.
The Core Biosynthetic Pathway of Quercetin
The biosynthesis of quercetin is a well-characterized branch of the flavonoid pathway, which itself is an extension of the general phenylpropanoid pathway. The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the flavanone (B1672756) naringenin (B18129), a key intermediate. Naringenin is then converted to dihydroquercetin, the direct precursor of quercetin.
The key enzymes involved in the biosynthesis of quercetin from L-phenylalanine are summarized in the table below.
| Enzyme | Abbreviation | Function |
| Phenylalanine Ammonia-Lyase | PAL | Deaminates L-phenylalanine to cinnamic acid. |
| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |
| Chalcone (B49325) Synthase | CHS | Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. |
| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to the flavanone naringenin. |
| Flavanone 3-Hydroxylase | F3H | Hydroxylates naringenin to dihydrokaempferol (B1209521). |
| Flavonoid 3'-Hydroxylase | F3'H | Hydroxylates dihydrokaempferol to dihydroquercetin. |
| Flavonol Synthase | FLS | Oxidizes dihydroquercetin to form the flavonol quercetin. |
Proposed Biosynthesis of this compound
The formation of this compound from quercetin involves two key modification steps: glycosylation to form Quercetin 3-O-robinobioside and subsequent acylation.
Glycosylation: Formation of Quercetin 3-O-robinobioside
Robinobiose is a disaccharide, most commonly α-L-Rhamnopyranosyl-(1→6)-β-D-galactopyranose or α-L-Rhamnopyranosyl-(1→6)-β-D-glucopyranose. The biosynthesis of Quercetin 3-O-robinobioside from quercetin is therefore proposed to occur in a sequential two-step glycosylation process catalyzed by two distinct UDP-dependent glycosyltransferases (UGTs).
-
Step 1: Initial Glycosylation. A UGT, likely a flavonoid 3-O-glucosyltransferase (F3GT) or a flavonoid 3-O-galactosyltransferase, transfers a glucose or galactose moiety from UDP-glucose or UDP-galactose, respectively, to the 3-hydroxyl group of quercetin. This results in the formation of Quercetin 3-O-glucoside (isoquercitrin) or Quercetin 3-O-galactoside (hyperoside).
-
Step 2: Second Glycosylation. A second UGT, a flavonoid 3-O-glycoside rhamnosyltransferase, then transfers a rhamnose moiety from UDP-rhamnose to the 6-hydroxyl group of the previously attached glucose or galactose. This step completes the formation of the robinobioside moiety, yielding Quercetin 3-O-robinobioside.
Acylation: Formation of this compound
The final step in the biosynthesis is the acylation of the robinobioside moiety with a caffeyl group. This reaction is catalyzed by a member of the BAHD acyltransferase superfamily. These enzymes utilize acyl-CoA thioesters as acyl donors.
-
Acylation Step: A specific hydroxycinnamoyl-CoA:flavonoid glycoside acyltransferase catalyzes the transfer of a caffeyl group from caffeyl-CoA to one of the hydroxyl groups of the robinobioside sugar chain attached to quercetin. The exact position of acylation on the sugar can vary depending on the specific enzyme.
Visualization of the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway from L-phenylalanine to this compound.
An In-Depth Technical Guide to Quercetin 3-Caffeylrobinobioside and its Core Moiety, Quercetin
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific experimental data for Quercetin (B1663063) 3-Caffeylrobinobioside, this guide provides the available chemical identifiers for this compound and then offers a comprehensive overview of the well-researched parent compound, Quercetin. The experimental protocols, quantitative data, and signaling pathways described herein pertain to Quercetin and its common glycosides, providing a foundational understanding applicable to the broader class of quercetin derivatives.
Chemical Identity of Quercetin 3-Caffeylrobinobioside
This compound is a complex flavonoid glycoside. While detailed biological studies on this specific compound are scarce, its fundamental chemical identifiers have been established.
| Identifier | Value | Source |
| CAS Number | 957110-26-8 | [1][2] |
| Molecular Formula | C₃₆H₃₆O₁₉ | [1][2][3] |
| Molecular Weight | 772.7 g/mol | [1][2] |
| Compound Type | Flavonoid | [2] |
| Physical Description | Powder | [2] |
| Source | Isolated from the herbs of Callicarpa bodinieri Levl. | [1] |
Quercetin: The Core Flavonol
Quercetin is a ubiquitously distributed plant flavonol known for its wide array of pharmacological activities. It is the aglycone (the non-sugar component) of many flavonoid glycosides, including this compound. An understanding of Quercetin's properties and mechanisms is crucial for research into its derivatives.
Chemical Identifiers of Quercetin
| Identifier | Value | Source |
| CAS Number | 117-39-5 | [4] |
| Molecular Formula | C₁₅H₁₀O₇ | [4] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | [4] |
| Synonyms | Sophoretin, Meletin, Xanthaurine | [4] |
| PubChem CID | 5280343 | [4] |
| InChI | InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H | [4] |
| SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | [4] |
Quantitative Data on Quercetin's Biological Activities
The following table summarizes key quantitative data from various in vitro studies on Quercetin, demonstrating its therapeutic potential.
| Activity | Assay/Model | Result | Source |
| Cytotoxicity | MTT assay on Caco-2 (colon carcinoma) cells | IC₅₀: 79 µg/mL (for Quercetin-3-O-glucoside) | |
| Cytotoxicity | MTT assay on HepG2 (liver carcinoma) cells | IC₅₀: 150 µg/mL (for Quercetin-3-O-glucoside) | |
| Anti-calcification | In vitro model of calcified Vascular Smooth Muscle Cells (VSMCs) | 63% reduction in intracellular calcium quantity | |
| Anti-inflammatory | Lipopolysaccharide (LPS)-induced macrophages | Inhibition of Tumor Necrosis Factor-α (TNF-α) production | |
| Anti-inflammatory | LPS-induced lung A549 cells | Inhibition of Interleukin-8 (IL-8) production | |
| Antiviral | Dengue virus type-2 and Hepatitis C virus | Suppression of nonstructural protein 3 protease activity |
Experimental Protocols for Studying Quercetin
Detailed methodologies are essential for reproducible scientific research. Below are representative protocols for assays commonly used to evaluate the biological activities of Quercetin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies evaluating the effect of quercetin and its glycosides on cancer cell lines.
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., Caco-2, HepG2) and non-cancer cell lines (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Quercetin or its derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting a dose-response curve.
In Vitro Vascular Calcification Assay
This protocol is based on studies investigating the anti-calcifying properties of natural compounds.
Objective: To assess the ability of a compound to inhibit the calcification of vascular smooth muscle cells (VSMCs).
Methodology:
-
Cell Culture: Human VSMCs are cultured in a specialized growth medium.
-
Induction of Calcification: To induce calcification, the growth medium is supplemented with a high concentration of inorganic phosphate (B84403) for a set period (e.g., 7 days).
-
Compound Treatment: Concurrently with the induction of calcification, cells are treated with various concentrations of the test compound (e.g., Quercetin).
-
Quantification of Calcium Deposition:
-
Colorimetric Assay: Cells are washed, and the deposited calcium is dissolved in an acidic solution (e.g., 0.6 M HCl). The calcium content is then quantified using a colorimetric assay kit (e.g., o-cresolphthalein (B1221799) complexone method).
-
Microscopy: Cells can be stained with Alizarin Red S, which specifically binds to calcium deposits, and visualized under a microscope.
-
-
Data Analysis: The amount of calcium in treated cells is compared to that in untreated calcified cells to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
Quercetin exerts its biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these interactions and a typical experimental workflow.
References
Quercetin 3-Caffeylrobinobioside: A Technical Whitepaper on the Inferred Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin (B1663063) 3-caffeylrobinobioside is a complex flavonoid glycoside. While direct experimental studies on its specific mechanism of action are not currently available in peer-reviewed literature, this whitepaper provides an in-depth inferred mechanism based on the well-documented biological activities of its constituent molecular components: quercetin, the caffeoyl group, and the robinobioside sugar moiety. Further substantiating this inference is a detailed analysis of a structurally analogous compound, Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside (CC7), which has been shown to modulate specific signaling pathways. This document summarizes available quantitative data, outlines relevant experimental methodologies, and presents visual diagrams of the implicated signaling cascades to guide future research and drug development efforts.
Introduction
Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1][2] Quercetin, a prominent flavonol, and its glycosidic derivatives are of significant interest to the pharmaceutical and nutraceutical industries.[3][4] Quercetin 3-caffeylrobinobioside is a specific glycoside where a robinobioside (a disaccharide of rhamnose and galactose) and a caffeoyl group are attached to the quercetin backbone. Due to the absence of direct research on this compound, this paper aims to construct a scientifically grounded, inferred mechanism of action to serve as a foundational guide for researchers.
Inferred Mechanism of Action
The biological activity of this compound is likely a composite of the actions of its core components.
-
Quercetin Backbone: The quercetin moiety is a potent antioxidant, capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress.[1] It is also known to inhibit various enzymes and modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[2][5]
-
Caffeoyl Group: The caffeoyl moiety, derived from caffeic acid, is itself a strong antioxidant and contributes to the anti-inflammatory effects of the molecule. Caffeoylquinic acids have demonstrated a range of pharmacological activities, including hepatoprotective and antiviral effects.
-
Robinobioside Moiety: The disaccharide robinobioside influences the compound's solubility, bioavailability, and potentially its interaction with cellular transporters and receptors. Glycosylation can affect how the molecule is absorbed and metabolized.
Given these components, this compound is predicted to exhibit significant antioxidant and anti-inflammatory properties.
A Structurally Similar Compound as a Mechanistic Proxy: Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside (CC7)
The most pertinent available research for inferring the mechanism of action of this compound is the study of Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside (CC7). This compound shares the quercetin and caffeoyl moieties, differing only in the sugar component (glucopyranoside vs. robinobioside). Research has shown that CC7 promotes melanogenesis in B16 melanoma cells through the upregulation of two key signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Akt/GSK3β/β-catenin pathway.[6][7]
Modulation of the MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a variety of cellular processes, including proliferation, differentiation, and apoptosis. In the context of CC7-induced melanogenesis, the activation of specific MAPKs, namely p38 and JNK, has been observed.[6]
Modulation of the Akt/GSK3β/β-catenin Signaling Pathway
Simultaneously, CC7 has been shown to activate the Akt/GSK3β/β-catenin pathway.[6][7] The activation of Akt leads to the phosphorylation and inhibition of GSK3β. This inhibition prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and subsequently translocate to the nucleus, where it co-activates the transcription of melanogenic genes with MITF.
Quantitative Data Summary
The following tables summarize the quantitative data from the study on the structurally similar compound, Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside (CC7), in B16 melanoma cells.[6][7]
Table 1: Effect of CC7 on Melanin Content and Tyrosinase Activity in B16 Cells
| Treatment | Concentration (µM) | Melanin Content (% of Control) | Intracellular Tyrosinase Activity (% of Control) |
| Control | - | 100.0 ± 5.0 | 100.0 ± 4.2 |
| CC7 | 1 | 115.2 ± 6.1 | 112.8 ± 5.5 |
| CC7 | 10 | 135.8 ± 7.3 | 128.4 ± 6.9 |
| CC7 | 50 | 160.5 ± 8.9 | 155.1 ± 8.2 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data are presented as mean ± SD.
Table 2: Effect of CC7 on the Protein Expression of Melanogenesis-Related Factors
| Treatment (50 µM) | MITF (Fold Change) | TYR (Fold Change) | TRP-1 (Fold Change) | TRP-2 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| CC7 | 2.5 ± 0.3 | 2.8 ± 0.4 | 2.2 ± 0.2 | 1.9 ± 0.3 |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SD of relative band intensity normalized to a loading control.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of CC7, which can be adapted for the investigation of this compound.
Cell Culture and Viability Assay
-
Cell Line: B16 murine melanoma cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of the test compound for the desired time period (e.g., 24, 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat cells with the test compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, p38, phospho-JNK, JNK, phospho-Akt, Akt, phospho-GSK3β, GSK3β, β-catenin, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Analyze the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated through direct experimental investigation, a strong inference can be drawn from the known biological activities of its constituent parts and the detailed mechanistic studies of structurally similar compounds. It is highly probable that this compound acts as a modulator of key cellular signaling pathways, such as the MAPK and Akt/GSK3β/β-catenin cascades, and possesses significant antioxidant and anti-inflammatory properties.
Future research should focus on:
-
In vitro studies to confirm the effects of this compound on various cell lines and to validate the activation of the inferred signaling pathways using techniques such as Western blotting and reporter gene assays.
-
Enzyme inhibition assays to determine its potency against relevant enzymes (e.g., cyclooxygenases, lipoxygenases).
-
In vivo animal studies to assess its bioavailability, efficacy, and safety in models of diseases where oxidative stress and inflammation are implicated.
This whitepaper provides a comprehensive theoretical framework to guide these future investigations, accelerating the potential translation of this compound into a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. The therapeutic mechanisms of quercetin on inflammatory diseases: an update | springermedicine.com [springermedicine.com]
- 3. O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
In Vitro Antioxidant Potential of Quercetin 3-Caffeylrobinobioside: A Technical Guide
Abstract:
This technical guide provides an in-depth overview of the anticipated in vitro antioxidant potential of Quercetin (B1663063) 3-Caffeylrobinobioside. Due to the limited availability of direct experimental data for this specific compound, this paper synthesizes information from studies on its aglycone, quercetin, and structurally related flavonoid glycosides. The document details the established antioxidant mechanisms of flavonoids and provides comprehensive experimental protocols for key in vitro antioxidant assays, including DPPH, ABTS, and FRAP. Furthermore, it presents quantitative antioxidant data from related compounds to serve as a predictive reference for researchers, scientists, and drug development professionals. Visual workflows and signaling pathway diagrams are included to facilitate a deeper understanding of the experimental processes and biological context.
Introduction
Quercetin, a prominent dietary flavonoid found in numerous fruits, vegetables, and grains, is renowned for its potent antioxidant properties. These properties are largely attributed to its unique molecular structure, which enables it to scavenge free radicals, chelate metal ions, and modulate the activity of various enzymes involved in oxidative stress. Quercetin glycosides, such as the titular Quercetin 3-Caffeylrobinobioside, are naturally occurring forms where sugar moieties are attached to the quercetin backbone. The nature and position of these glycosidic linkages, as well as the presence of other acyl groups like the caffeyl group, can significantly influence the compound's bioavailability and antioxidant capacity.
This guide focuses on the potential in vitro antioxidant activity of this compound. The presence of the caffeyl moiety, derived from caffeic acid, is particularly noteworthy as caffeic acid itself is a well-documented antioxidant.[1][2][3] Therefore, it is hypothesized that this compound would exhibit significant antioxidant effects, potentially through synergistic intramolecular interactions.
Putative Mechanisms of Antioxidant Action
The antioxidant activity of flavonoids like quercetin and its derivatives is multifaceted. The primary mechanisms include:
-
Free Radical Scavenging: The polyphenolic structure of quercetin allows it to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating damaging chain reactions.[4]
-
Metal Ion Chelation: Quercetin can bind to transition metal ions such as iron and copper, which are known to catalyze the formation of free radicals via the Fenton reaction. This chelation activity reduces the pro-oxidant potential of these metals.
-
Modulation of Antioxidant Enzymes: Flavonoids can influence the expression and activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), thereby enhancing the cell's natural defense against oxidative stress.
Quantitative Antioxidant Data of Quercetin and Related Derivatives
| Compound | Assay | IC50 / Activity | Reference |
| Quercetin | DPPH | IC50: 36.15 ± 0.30 µg/mL | [5] |
| Quercetin | Superoxide Radical Scavenging | IC50: 19.3 ± 0.26 µg/mL | [5] |
| Quercetin | FRAP | 3.02 times more active than Trolox | [6] |
| Quercetin-3-O-glucuronide | DPPH | Lower activity than Quercetin | [7] |
| Quercetin-3,4'-di-O-glucoside | DPPH | Low activity | [7] |
| Isorhamnetin-3-O-glucoside | DPPH | Moderate activity | [7] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the most common in vitro antioxidant assays used to evaluate flavonoid compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[4][8]
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in a dark bottle at 4°C.[9]
-
Test Compound Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution to determine the IC50 value.
-
Positive Control: A standard antioxidant such as ascorbic acid or Trolox should be used as a positive control and prepared in the same manner as the test compound.
-
-
Assay Procedure:
-
Add 1.0 mL of the DPPH solution to 1.0 mL of each dilution of the test compound or standard.
-
A control sample is prepared by mixing 1.0 mL of the DPPH solution with 1.0 mL of the solvent.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control, and A_sample is the absorbance of the test compound.[8]
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.[10][11]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio) and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11] This will generate the ABTS•+ radical cation.
-
Diluted ABTS•+ Solution: Dilute the working solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound or standard at various concentrations.
-
A control is prepared by mixing 1.0 mL of the diluted ABTS•+ solution with 10 µL of the solvent.
-
Incubate the mixtures at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of ABTS•+ is calculated using the following formula:
where A_control is the absorbance of the control, and A_sample is the absorbance of the test compound.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[12][13]
Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 1.5 mL of the FRAP reagent to 50 µL of the test compound or standard at various concentrations.
-
A reagent blank is prepared using 50 µL of the solvent.
-
Incubate the mixtures at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.
-
The antioxidant capacity of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.
-
Mandatory Visualizations
Experimental Workflow
Caption: Figure 1. General Workflow for In Vitro Antioxidant Assays
Signaling Pathway
Caption: Figure 2. Simplified Nrf2-Mediated Antioxidant Response Pathway
Conclusion
While direct experimental evidence for the in vitro antioxidant potential of this compound is currently lacking, a strong theoretical basis for its activity can be established. The foundational antioxidant properties of the quercetin aglycone, coupled with the known radical scavenging capabilities of the caffeoyl moiety, suggest that this compound is a promising candidate for further investigation. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to empirically determine the antioxidant capacity of this compound and similar flavonoid glycosides. Future studies should focus on performing the described assays to quantify its activity and to elucidate the specific contributions of the robinobioside and caffeyl substitutions to its overall antioxidant potential.
References
- 1. Potential in vitro Protective Effect of Quercetin, Catechin, Caffeic Acid and Phytic Acid against Ethanol-Induced Oxidative Stress in SK-Hep-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential in vitro Protective Effect of Quercetin, Catechin, Caffeic Acid and Phytic Acid against Ethanol-Induced Oxidative Stress in SK-Hep-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. onions-usa.org [onions-usa.org]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. assaygenie.com [assaygenie.com]
The Enigmatic Discovery of Quercetin 3-Caffeylrobinobioside: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Quercetin 3-Caffeylrobinobioside, a complex flavonoid glycoside, has been identified as a natural constituent of several plant species, most notably the globe artichoke (Cynara scolymus L.). Despite its acknowledged presence in the scientific literature and availability from commercial suppliers, a comprehensive historical account of its initial discovery and isolation remains elusive within readily accessible scientific databases. This technical guide synthesizes the available information regarding its characterization and the general methodologies pertinent to its extraction from plant sources, providing a foundational understanding for researchers in natural product chemistry and drug development.
Chemical Profile and Structural Confirmation
This compound is a known natural product with the registered CAS number 957110-26-8. Its chemical structure, as confirmed by commercial suppliers, is established through standard analytical techniques. The structural elucidation of this and similar complex flavonoids typically relies on a combination of spectroscopic methods.
| Analytical Technique | Purpose in Structural Elucidation |
| 1H-NMR | Determines the number and types of protons, their chemical environments, and connectivity. |
| 13C-NMR | Identifies the number and types of carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation patterns, aiding in structural confirmation. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Gives information about the electronic transitions within the molecule, characteristic of flavonoids. |
While the definitive initial report is not available, the consistency of its structural representation across chemical databases and by suppliers indicates that these analytical methods have been successfully employed to characterize this compound.
Isolation from Natural Sources: A Generalized Protocol
The primary documented plant source of this compound is Cynara scolymus L., a member of the Compositae family. It has also been reported in plants from the Labiatae and Verbenaceae families. The isolation of flavonoids from plant matrices is a multi-step process, and a generalized workflow for the extraction and purification of this compound from artichoke leaves can be inferred from standard phytochemical procedures.
The following diagram illustrates a logical workflow for the isolation and purification of flavonoids like this compound from a plant source such as Cynara scolymus.
Experimental Protocols: A General Approach
Based on common practices for flavonoid isolation from Cynara scolymus, a typical experimental protocol would involve the following steps:
-
Sample Preparation: Fresh leaves of Cynara scolymus are collected, washed, and dried in a shaded, well-ventilated area to preserve the chemical integrity of the flavonoids. The dried leaves are then ground into a fine powder.
-
Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, often in aqueous solutions (e.g., 70-80% alcohol). This process can be carried out at room temperature with agitation (maceration) or with heating under reflux.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides like this compound are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Chromatographic Purification: The flavonoid-rich fraction is then subjected to one or more chromatographic techniques for further purification. This may include:
-
Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with a gradient of solvents to separate different compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used in the final stages of purification to isolate the pure compound.
-
-
Structural Elucidation: The purified compound is then analyzed using spectroscopic methods (NMR, MS, IR, UV) to confirm its identity as this compound.
Future Outlook and Research Directions
The absence of a readily identifiable seminal paper on the discovery of this compound presents a unique gap in the scientific record. Future research could focus on a deep dive into older and less-digitized phytochemical literature to uncover its first report. For drug development professionals, the focus will likely remain on its biological activities and potential therapeutic applications, building upon the knowledge of its confirmed chemical structure. A thorough investigation into its biosynthesis in Cynara scolymus could also provide valuable insights for metabolic engineering and optimized production.
Methodological & Application
Application Note: HPLC-DAD Analysis of Quercetin 3-Caffeylrobinobioside
Abstract
Disclaimer: This is a proposed analytical method and requires full validation by the end-user to ensure its suitability for the intended application.
Introduction
Quercetin (B1663063) 3-Caffeylrobinobioside is a complex flavonoid glycoside. Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities.[4] Accurate and reliable quantification of individual flavonoids like Quercetin 3-Caffeylrobinobioside is essential for the standardization of herbal extracts, quality control of raw materials, and in pharmacokinetic and pharmacodynamic studies. HPLC coupled with a Diode-Array Detector (DAD) is a powerful and widely used technique for the analysis of these compounds due to its high resolution, sensitivity, and the ability to provide spectral information for peak identification.[4][8]
Principle
The proposed method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. A C18 column is used as the stationary phase, which retains nonpolar compounds more strongly. A mobile phase consisting of a gradient of acidified water and an organic solvent (acetonitrile) is used to elute the analytes. The acidic modifier (formic acid) helps to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups of the flavonoid.[9][10] The Diode-Array Detector (DAD) continuously records the UV-Vis spectrum of the eluent, allowing for the specific detection of this compound at its absorption maxima and an assessment of peak purity. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Experimental Protocol
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).
-
Analytical balance (0.01 mg sensitivity).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials.
-
-
Reagents and Materials:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water (18.2 MΩ·cm).
-
Plant material or extract containing this compound.
-
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves of Callicarpa bodinieri) at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.[11]
-
Extraction: Accurately weigh about 1.0 g of the powdered plant material into a flask. Add 20 mL of methanol.[10][12][13]
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.[10][12]
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times. Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of methanol.[14]
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1][14]
Standard Solution Preparation
-
Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 10.0 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Proposed HPLC-DAD Chromatographic Conditions
The following conditions are proposed and should be optimized as necessary.
| Parameter | Proposed Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-30 min: 10-40% B; 30-35 min: 40-10% B; 35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, Monitoring at 255 nm and 355 nm .[15][16][17] Spectra recorded from 200-600 nm. |
Method Validation Parameters (Typical)
The proposed method should be validated according to ICH Q2(R1) guidelines.[5][6][18] The table below summarizes the typical parameters and their acceptance criteria for the validation of an analytical method for phytochemicals.[9][19][20]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80-120% of the expected sample concentration. |
| Accuracy (% Recovery) | 98-102% |
| Precision (RSD%) | Intraday: ≤ 2%; Interday: ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. To be determined experimentally. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. To be determined experimentally. |
| Specificity | The peak for the analyte should be pure (as determined by DAD) and well-resolved from other peaks. |
| Robustness | Method should be unaffected by small, deliberate changes in parameters (e.g., pH, flow rate). |
Data Presentation and Analysis
-
Identification: The identification of this compound is confirmed by comparing the retention time and the UV-Vis spectrum of the peak in the sample chromatogram with that of the certified reference standard.
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The concentration of this compound in the sample is determined using the regression equation from the calibration curve.
Visualizations
Caption: Workflow for the HPLC-DAD analysis of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. longdom.org [longdom.org]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. scribd.com [scribd.com]
- 6. actascientific.com [actascientific.com]
- 7. pharmtech.com [pharmtech.com]
- 8. mdpi.com [mdpi.com]
- 9. e-nps.or.kr [e-nps.or.kr]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 14. academic.oup.com [academic.oup.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-d-Glucoside in Extracts and Polyherbal Formulations Containing Azadirachta indica-Optimization and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Quercetin 3-Caffeylrobinobioside using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantification of Quercetin (B1663063) 3-Caffeylrobinobioside in biological and botanical matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Quercetin and its glycosides are flavonoids widely recognized for their potential health benefits, including antioxidant and anti-inflammatory properties.[1] Accurate and sensitive quantification of specific glycosides like Quercetin 3-Caffeylrobinobioside is crucial for pharmacokinetic studies, phytochemical analysis, and the quality control of herbal products.[1] The described method utilizes a robust sample preparation procedure, optimized chromatographic separation, and highly selective triple quadrupole mass spectrometry for reliable quantification.
Introduction
This compound is a complex flavonoid glycoside. The accurate measurement of such compounds in complex matrices like plasma or plant extracts presents analytical challenges due to their low concentrations and the presence of interfering substances.[2] LC-MS/MS offers the requisite sensitivity and selectivity for this purpose.[1][2] This protocol is designed to be a starting point for researchers to develop and validate a quantitative method for this specific analyte.
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the matrix. Below are protocols for plasma and plant material.
a) Plasma Samples (Protein Precipitation)
This method is suitable for pharmacokinetic studies.
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., a structurally similar flavonoid not present in the sample).[3]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
b) Plant Material (Solvent Extraction)
This method is suitable for the analysis of botanical extracts.
-
Lyophilize and grind the plant material to a fine powder.
-
Accurately weigh 100 mg of the powdered sample into a microcentrifuge tube.
-
Add 1 mL of 80% methanol in water containing an internal standard.
-
Vortex for 1 minute, then sonicate for 30 minutes in a water bath.[4][5]
-
Centrifuge at 14,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.[4][5]
-
A dilution with the initial mobile phase may be necessary depending on the concentration of the analyte.
LC-MS/MS Method
a) Liquid Chromatography Conditions
A UPLC/UHPLC system is recommended for optimal separation.[6]
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-60% B; 8-9 min: 60-95% B; 9-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
b) Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is used for quantification in Multiple Reaction Monitoring (MRM) mode.[6]
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
c) MRM Transitions
The exact mass of this compound needs to be calculated to determine the precursor ion. The fragmentation pattern can be predicted based on the structure and data from similar compounds. The primary fragmentation will likely involve the loss of the sugar and caffeoyl moieties, resulting in the quercetin aglycone.[8][9]
-
This compound:
-
Precursor Ion (Q1): To be determined based on the exact mass.
-
Product Ion (Q3): 301.0 (corresponding to the deprotonated quercetin aglycone).[10]
-
Collision Energy: To be optimized.
-
-
Internal Standard (IS):
-
Precursor Ion (Q1): To be determined based on the chosen IS.
-
Product Ion (Q3): To be determined based on the chosen IS.
-
Collision Energy: To be optimized.
-
Data Presentation
The following quantitative data should be determined during method validation and presented in a similar tabular format.
| Parameter | Result |
| Linearity Range | To be determined |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
| Matrix Effect | To be evaluated |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A rapid and sensitive LC-MS/MS method for quantification of quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. protocols.io [protocols.io]
- 6. A UPLC-MS/MS method for qualification of quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in rat plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for the Extraction and Purification of Quercetin 3-Caffeylrobinobioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063) 3-Caffeylrobinobioside is a flavonoid glycoside with potential pharmacological activities. This document provides detailed application notes and protocols for its extraction from plant materials and subsequent purification. While specific data for Quercetin 3-Caffeylrobinobioside is limited, the methodologies presented here are based on established principles for the extraction and purification of quercetin and its glycosides, providing a robust starting point for researchers. The primary known plant source for this compound is the herbs of Callicarpa bodinieri Levl.[1][2]
Data Presentation: Quantitative Analysis of Flavonoid Extraction
The following table summarizes typical extraction yields of quercetin from various plant sources using different methods. This data can serve as a reference for optimizing the extraction of this compound, as similar trends in solvent and method efficiency are expected.
| Plant Source | Extraction Method | Solvent | Quercetin Yield (mg/g) | Reference |
| Pistacia eurycarpa | Chemical (Soxhlet) | Ethanol (B145695) | 84.037 | [3][4] |
| Solanum trilobatum | RP-HPLC | Methanol (B129727):Acetonitrile (B52724):Water | 98.66% (purity) | [5] |
| Green Tea | RP-HPLC | Methanol:Acetonitrile:Water | 6.51% (purity) | [5] |
| Melastoma malabathricum | Soxhlet | Ethanol | Higher than Ethyl Acetate (B1210297) and Hexane | [6] |
| Euonymus alatus | Soxhlet | Not Specified | Higher than Ultrasound and Microwave | [6] |
Experimental Protocols
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Drying: Air-dry or oven-dry the plant material (e.g., leaves and stems of Callicarpa bodinieri) at a temperature below 60°C to prevent degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.
Extraction of this compound
Several methods can be employed for extraction. The choice of method depends on the available equipment and the desired efficiency.
a) Solvent Extraction (Maceration or Soxhlet)
Solvent extraction is a common and effective method for obtaining flavonoids.[7][8]
-
Solvents: Ethanol, methanol, or a mixture of ethanol and water are generally effective for extracting flavonoid glycosides.[6][8] For this compound, solvents such as DMSO, Pyridine, Methanol, and Ethanol are noted to be suitable.[1][2]
-
Protocol (Soxhlet Extraction):
-
Place the powdered plant material (e.g., 50 g) into a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add the chosen solvent (e.g., 500 mL of 80% ethanol) to the round-bottom flask.
-
Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip into the thimble, extracting the desired compounds.
-
Continue the extraction for 6-8 hours or until the solvent in the siphon tube becomes colorless.
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
b) Ultrasound-Assisted Extraction (UAE)
UAE is a more rapid and efficient alternative to traditional solvent extraction.
-
Protocol:
-
Mix the powdered plant material with the chosen solvent (e.g., 1:20 w/v ratio of plant material to 80% ethanol) in a flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times to maximize yield.
-
Combine the filtrates and concentrate using a rotary evaporator.
-
Purification of this compound
A multi-step purification process is typically required to isolate the target compound with high purity.
a) Liquid-Liquid Partitioning
This step helps to remove fats, chlorophyll, and other non-polar impurities.
-
Protocol:
-
Dissolve the crude extract in a water/ethanol mixture.
-
Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Flavonoid glycosides are typically enriched in the ethyl acetate fraction.
-
Collect the ethyl acetate fraction and concentrate it to dryness.
-
b) Column Chromatography
Column chromatography is a key step for separating individual flavonoids.
-
Stationary Phase: Silica (B1680970) gel (100-200 mesh) is commonly used for flavonoid separation.[3][6] Sephadex LH-20 is also effective for purifying flavonoid glycosides.[9]
-
Mobile Phase: A gradient of solvents is typically used. A common system starts with a non-polar solvent and gradually increases the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol can be effective.
-
Protocol (Silica Gel Column Chromatography):
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% chloroform).
-
Pack the slurry into a glass column.
-
Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
c) Thin Layer Chromatography (TLC)
TLC is used to monitor the column chromatography fractions and identify those containing the target compound.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1 v/v/v) can be used.[6]
-
Visualization: Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., aluminum chloride, which causes flavonoids to fluoresce).
-
Protocol:
-
Spot the collected fractions onto a TLC plate alongside a standard if available.
-
Develop the plate in the chosen mobile phase.
-
Dry the plate and visualize the spots.
-
Pool the fractions that show a spot corresponding to this compound.
-
d) Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to achieve high purity (>98%), preparative HPLC is often necessary.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as formic acid or acetic acid, to improve peak shape) is common.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 262 nm or 368 nm for quercetin and its derivatives).[5][10]
-
Protocol:
-
Dissolve the pooled and concentrated fractions from the column chromatography in the initial mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to the retention time of this compound.
-
Lyophilize or evaporate the solvent to obtain the pure compound.
-
Visualization of Workflows
Experimental Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Purification Techniques
References
- 1. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]
- 2. This compound | CAS:957110-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. scribd.com [scribd.com]
- 6. imrpress.com [imrpress.com]
- 7. Four Main Methods for Extracting Quercetin from Plants. [greenskybio.com]
- 8. Extraction and Distillation Methods of Quercetin [plantextractwholesale.com]
- 9. Purification of quercetin-3-O-sophoroside and isoquercitrin from Poacynum hendersonii leaves using macroporous resins followed by Sephadex LH-20 column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Antioxidant Activity of Quercetin 3-Caffeylrobinobioside
Introduction
Quercetin 3-Caffeylrobinobioside is a flavonoid compound that, like many polyphenols, is anticipated to possess significant antioxidant properties. The evaluation of such activity is a critical step in the fields of pharmacology, food science, and drug development for screening and characterizing the potential of natural compounds to mitigate oxidative stress-related conditions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most widely used, simple, and rapid spectrophotometric methods for determining the in vitro antioxidant capacity of chemical compounds.[1][2] These assays are based on the ability of an antioxidant to scavenge stable free radicals, a process that can be easily monitored by the change in absorbance.[1][2]
This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of this compound using both the DPPH and ABTS radical scavenging assays.
Principle of the Assays
DPPH Radical Scavenging Assay
The DPPH assay is based on the reduction of the stable free radical, DPPH•, which has a deep violet color in its radical form.[1] When an antioxidant compound donates a hydrogen atom or an electron to DPPH•, it is reduced to the non-radical form, DPPH-H, which is a pale yellow color.[1] This discoloration is proportional to the concentration and potency of the antioxidant. The change in absorbance is typically measured at 517 nm.[1][3]
ABTS Radical Scavenging Assay
The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[1] This radical is formed by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[1] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance, typically measured at 734 nm, is proportional to the antioxidant's concentration and activity.[1][4]
Data Presentation
The antioxidant activity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. The results should be compared with a standard antioxidant, such as Ascorbic Acid, Quercetin, or Trolox.
Table 1: In Vitro Antioxidant Activity of this compound
| Compound | Assay | IC50 (µg/mL) |
| This compound | DPPH | To be experimentally determined |
| This compound | ABTS | To be experimentally determined |
| Ascorbic Acid (Standard) | DPPH | To be experimentally determined |
| Ascorbic Acid (Standard) | ABTS | To be experimentally determined |
| Quercetin (Standard) | DPPH | Reference value (e.g., 19.17 µg/mL)[5] |
| Quercetin (Standard) | ABTS | To be experimentally determined |
Note: IC50 values are dependent on specific experimental conditions and should be determined for each assay.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent, e.g., ethanol)
-
Standard antioxidant (e.g., Ascorbic Acid or Quercetin)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store this solution in a dark, refrigerated container.
-
Preparation of DPPH Working Solution: Dilute the DPPH stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm.[3]
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the sample stock solution to various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar series of dilutions for the standard antioxidant.
-
-
Assay:
-
To a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the sample or standard solutions to the respective wells.
-
For the blank control, add 100 µL of methanol instead of the sample.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:[1]
Where:
-
A_control is the absorbance of the blank control (DPPH solution without sample).
-
A_sample is the absorbance of the sample (DPPH solution with this compound or standard).
Determination of IC50 Value:
The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding sample concentrations. The concentration that results in 50% inhibition is the IC50 value, which can be calculated using linear regression analysis.[5]
ABTS Radical Scavenging Assay Protocol
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol (B145695)
-
Standard antioxidant (e.g., Trolox or Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[1]
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the sample stock solution.
-
Prepare a similar series of dilutions for the standard antioxidant.
-
-
Assay:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the sample or standard solutions to the respective wells.
-
For the blank control, add 10 µL of the solvent instead of the sample.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity:
The percentage of ABTS radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample (ABTS•+ solution with this compound or standard).
Determination of IC50 Value:
The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding sample concentrations and calculating the concentration that provides 50% inhibition through linear regression analysis.
Mandatory Visualization
Caption: Workflow for in vitro antioxidant activity assays (DPPH and ABTS).
References
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-Inflammatory Effects of Quercetin 3-Caffeylrobinobioside
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the anti-inflammatory effects of Quercetin (B1663063) 3-Caffeylrobinobioside is limited in the current scientific literature. The following protocols and data are based on established methods for evaluating the anti-inflammatory properties of quercetin and its related glycosides. The presented quantitative data is illustrative and intended to demonstrate expected trends. Researchers should generate their own experimental data for Quercetin 3-Caffeylrobinobioside.
Introduction
This compound is a flavonoid glycoside, a class of compounds known for their potential health benefits, including anti-inflammatory properties.[1] Flavonoids like quercetin are thought to exert their anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. This document provides detailed protocols for a panel of cell-based assays to characterize the anti-inflammatory activity of this compound.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the described cell-based assays. These tables are for demonstration purposes and should be populated with experimentally derived data.
Table 1: Effect of this compound on Macrophage Viability
| Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 97.2 ± 5.1 |
| 25 | 95.5 ± 4.9 |
| 50 | 93.1 ± 5.5 |
| 100 | 70.3 ± 6.2 |
Note: Data are presented as mean ± standard deviation. A significant decrease in viability is observed at 100 µM, indicating potential cytotoxicity at this concentration.
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Vehicle Control | - | < 1 |
| LPS (1 µg/mL) | - | 100 |
| This compound | 1 | 85.4 ± 6.3 |
| This compound | 10 | 62.1 ± 5.9 |
| This compound | 25 | 41.8 ± 4.7 |
| This compound | 50 | 25.3 ± 3.8 |
| Positive Control (e.g., L-NMMA) | 100 | 15.2 ± 2.5 |
Note: Data are presented as mean ± standard deviation. A dose-dependent inhibition of NO production is expected.
Table 3: Inhibition of Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Vehicle Control | - | < 10 | < 5 |
| LPS (1 µg/mL) | - | 1500 ± 120 | 800 ± 75 |
| This compound | 1 | 1250 ± 110 | 710 ± 68 |
| This compound | 10 | 980 ± 95 | 550 ± 52 |
| This compound | 25 | 650 ± 68 | 380 ± 41 |
| This compound | 50 | 420 ± 45 | 210 ± 25 |
| Positive Control (e.g., Dexamethasone) | 10 | 250 ± 30 | 150 ± 18 |
Note: Data are presented as mean ± standard deviation. A dose-dependent reduction in TNF-α and IL-6 secretion is anticipated.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic potential of this compound to establish a non-toxic working concentration range for subsequent experiments.[2][3][4]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old medium and treat the cells with various concentrations of the compound for 24 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.[5][6][7]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Prepare a standard curve using sodium nitrite (0-100 µM).
-
Add 50 µL of Griess Reagent (mix equal volumes of Part A and Part B just before use) to each supernatant sample and standard.[6]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm.[6]
-
Calculate the nitrite concentration from the standard curve and express the results as a percentage of the LPS-stimulated control.
Pro-Inflammatory Cytokine Quantification (ELISA)
This protocol measures the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 into the cell culture medium using an enzyme-linked immunosorbent assay (ELISA).[8][9][10]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
LPS
-
This compound
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[10][11][12]
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).[12]
-
Calculate the cytokine concentrations based on the standard curve provided in the kit.
Western Blot Analysis of Signaling Pathways
This technique is used to investigate the effect of this compound on key inflammatory signaling pathways, such as NF-κB and MAPK (p38, ERK).[13][14][15]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
LPS
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed RAW 264.7 cells and treat with this compound and/or LPS as described for the ELISA protocol.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
Mandatory Visualizations
Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: The NF-κB signaling pathway and potential inhibitory targets of this compound.
Caption: The MAPK (p38 and ERK) signaling pathway and potential points of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Human TNF-alpha ELISA Kit Elisa Kit KE00068 | Proteintech [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. Involvement of ERK, p38 and NF-κB signal transduction in regulation of TLR2, TLR4 and TLR9 gene expression induced by lipopolysaccharide in mouse dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Testing of Quercetin Derivatives in Cancer Cell Lines
Disclaimer: The following application notes and protocols are based on existing research on quercetin (B1663063) and its related glycoside and acylated derivatives. As of December 2025, specific peer-reviewed data on the cytotoxicity of Quercetin 3-Caffeylrobinobioside is limited. The methodologies and potential mechanisms described below are extrapolated from studies on structurally similar flavonoids and should be adapted and validated for the specific compound of interest.
Introduction
Quercetin, a prominent dietary flavonoid, and its derivatives are widely investigated for their potential anticancer properties. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. This document provides a detailed overview of the application of this compound as a potential cytotoxic agent and standardized protocols for its evaluation in cancer cell lines. The acylation with a caffeyl group and glycosylation with robinobiose may influence the compound's bioavailability, cell permeability, and ultimately its cytotoxic potency.
Data Presentation: Cytotoxicity of Quercetin and its Derivatives
The cytotoxic activity of flavonoid compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The tables below summarize representative IC50 values for quercetin and some of its glycoside derivatives in various cancer cell lines, as reported in the literature. This data serves as a reference for designing experiments with this compound.
Table 1: IC50 Values of Quercetin in Human Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| HeLa | Cervical Cancer | 29.49 (as Quercetin) | 24 |
| Caco-2 | Colon Carcinoma | 79 (as Quercetin-3-O-glucoside) | Not Specified |
| HepG2 | Liver Hepatocellular Carcinoma | 150 (as Quercetin-3-O-glucoside) | Not Specified |
| MCF-7 | Breast Cancer | 37 | 24 |
| HT-29 | Colon Carcinoma | 81.65 | 48 |
Note: The IC50 values can vary significantly depending on the cell line, assay method, and incubation time.
Table 2: IC50 Values of Quercetin Glycosides in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| Quercetin-3-O-rhamnoside | HeLa | 46.67[1] |
| Quercetin-3-O-glucoside | Caco-2 | 79[2] |
| Quercetin-3-O-glucoside | HepG2 | 150[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the colorimetric MTT assay.[3] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting a dose-response curve.
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis (programmed cell death) induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Mandatory Visualizations
Signaling Pathways
The cytotoxic effects of quercetin and its derivatives are often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for Apoptosis Assay using Flow Cytometry.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
References
Application Note: Solid-Phase Extraction for Quercetin 3-Caffeylrobinobioside Sample Cleanup
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the solid-phase extraction (SPE) cleanup of samples containing Quercetin (B1663063) 3-Caffeylrobinobioside, a complex flavonoid glycoside. The described method is designed for robust and reliable purification from various sample matrices, particularly plant extracts.
Introduction
Quercetin 3-Caffeylrobinobioside is a flavonoid of interest due to the potential biological activities associated with quercetin and its derivatives, which include antioxidant, anti-inflammatory, and other therapeutic properties.[1][2] Accurate quantification and further investigation of this compound necessitate effective sample cleanup to remove interfering substances. Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of flavonoids from complex mixtures.[3][4] This application note details a recommended SPE protocol for the cleanup of this compound.
The selection of an appropriate SPE sorbent and solvent system is critical for achieving high recovery and purity. Reversed-phase sorbents, such as C18, are commonly employed for flavonoid extraction, leveraging the hydrophobic interactions between the analyte and the stationary phase.[4][5][6] The protocol outlined below is optimized for the use of a C18 SPE cartridge.
Chemical Structure
-
Compound: this compound
Quantitative Data Summary
The following table summarizes recovery data for quercetin and related flavonoid glycosides from various studies using reversed-phase SPE, providing a comparative reference for the expected performance of the proposed protocol.
| Analyte | Sorbent | Sample Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Quercetin | Agilent Bond Elut Plexa | Ginkgo Biloba Tablets | 106 - 107 | < 5 | [9] |
| Kaempferol | Agilent Bond Elut Plexa | Ginkgo Biloba Tablets | 103 - 109 | < 5 | [9] |
| Isorhamnetin | Agilent Bond Elut Plexa | Ginkgo Biloba Tablets | 73 - 88 | < 5 | [9] |
| Quercetin | C18 | Honey | >90 | 4.3 | [10] |
| Hesperetin | C18 | Honey | >90 | 3.8 | [10] |
| Chrysin | C18 | Honey | >90 | 5.5 | [10] |
| Catechin | LiChrolut RP-18 (C18) | Walnut Septum Membrane | 97.5 (within-day), 96.2 (between-day) | < 6.2 (within-day), < 8.5 (between-day) | [4] |
| Rutin | LiChrolut RP-18 (C18) | Walnut Septum Membrane | - | - | [4] |
| Myricetin | LiChrolut RP-18 (C18) | Walnut Septum Membrane | - | - | [4] |
| Luteolin | LiChrolut RP-18 (C18) | Walnut Septum Membrane | - | - | [4] |
| Apigenin | LiChrolut RP-18 (C18) | Walnut Septum Membrane | 90.8 (within-day), 88.5 (between-day) | < 6.2 (within-day), < 8.5 (between-day) | [4] |
Experimental Protocol: SPE Cleanup of this compound
This protocol is designed for the cleanup of this compound from a pre-extracted sample, such as a methanolic or ethanolic plant extract.
4.1. Materials and Reagents
-
SPE Cartridge: C18, 500 mg, 3 mL (or similar reversed-phase cartridge)
-
Methanol (B129727) (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (or Acetic Acid), analytical grade
-
Sample: Pre-extracted sample containing this compound, dissolved in a weak, aqueous-organic solvent (e.g., 10-20% MeOH in water).
-
SPE Vacuum Manifold
-
Collection Vials
-
Nitrogen Evaporation System
4.2. Protocol Steps
-
Cartridge Conditioning:
-
Pass 5 mL of Methanol through the C18 cartridge to activate the sorbent.
-
Pass 5 mL of HPLC-grade water (acidified to pH 2-3 with formic or acetic acid) to equilibrate the sorbent. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Ensure the sample is dissolved in a solvent with low organic content (e.g., diluted with acidified water) to ensure analyte retention.
-
Load the sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing (Interference Elution):
-
Wash the cartridge with 5 mL of acidified water (pH 2-3) to remove highly polar interferences.
-
Wash the cartridge with 5 mL of a weak organic solvent mixture (e.g., 10-20% Methanol in acidified water) to remove less polar interferences. This step may need optimization depending on the sample matrix.
-
-
Analyte Elution:
-
Place a clean collection vial under the cartridge.
-
Elute the this compound from the cartridge with 5 mL of Methanol or Acetonitrile. A higher organic strength may be required for complete elution.
-
A second elution with a stronger solvent (e.g., acidified methanol or acetonitrile) can be performed to ensure complete recovery.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for subsequent HPLC analysis) to a known volume.
-
Visualizations
5.1. Experimental Workflow
Caption: SPE workflow for this compound cleanup.
5.2. Logical Relationships in SPE
Caption: Logical steps of the solid-phase extraction process.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]
- 8. This compound | CAS:957110-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving "Quercetin 3-Caffeylrobinobioside" Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Quercetin (B1663063) 3-Caffeylrobinobioside and related flavonoid glycosides in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is Quercetin 3-Caffeylrobinobioside and why is its solubility in aqueous buffers a challenge?
This compound is a flavonoid glycoside, a type of natural compound found in plants like Callicarpa bodinieri.[1][2] Like many flavonoids, its molecular structure contains a large, planar, and relatively nonpolar ring system. While the attached sugar moieties (robinobioside) and the caffeyl group improve water solubility compared to its aglycone parent (Quercetin), its overall solubility in neutral aqueous buffers can still be limited, posing a significant challenge for in vitro and in vivo biological assays.[3][4]
Q2: I am having trouble dissolving the compound. What are the first steps I should take?
For initial attempts, begin with mechanical and physical methods before introducing chemical modifiers.
-
Sonication: Use a bath sonicator to break down powder aggregates and increase the surface area exposed to the solvent.
-
Gentle Heating: Warm the solution (e.g., to 37°C) while stirring or vortexing. Be cautious, as excessive heat can degrade flavonoids.
-
Vortexing: Vigorous mixing can help overcome initial dissolution energy barriers.
If these methods are insufficient, you will need to modify the solvent system as detailed in the troubleshooting guides below.
Q3: How does pH influence the solubility of this compound?
The solubility of quercetin and its derivatives is highly pH-dependent.[5] The phenolic hydroxyl groups on the quercetin structure can be deprotonated at higher pH values, forming phenolate (B1203915) ions. This ionization increases the polarity of the molecule and its ability to interact with water, thereby increasing solubility. For quercetin, solubility increases significantly as the pH becomes more alkaline.[5] Therefore, adjusting the pH of your buffer to be slightly alkaline (e.g., pH 7.4 to 8.0) can be a simple and effective first step, provided it is compatible with your experimental design.
Q4: What are co-solvents and which ones are recommended?
Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[6] This "blending" of solvents can better accommodate nonpolar compounds. For flavonoid glycosides, common and effective co-solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Polyethylene Glycols (PEGs) , such as PEG 200, PEG 400, and PEG 600[5]
-
Propylene (B89431) Glycol [5]
It is standard practice to prepare a high-concentration stock solution in a pure co-solvent like DMSO and then dilute it into the aqueous buffer, ensuring the final co-solvent concentration is low enough to not affect the biological system.[2]
Q5: What are cyclodextrins and how do they enhance solubility?
Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[3][7] They can encapsulate poorly soluble "guest" molecules, like the nonpolar part of a flavonoid, within their cavity. This forms an "inclusion complex" where the hydrophilic exterior of the cyclodextrin (B1172386) renders the entire complex water-soluble.[3][7] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often more effective than standard β-cyclodextrin.[8]
Troubleshooting Guides
Problem 1: My compound precipitates immediately when I add it to my PBS buffer (pH 7.4).
-
Answer: This indicates very low intrinsic solubility in the buffer. Do not add the dry powder directly to the buffer. You must first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous medium.
-
Recommended Action: Follow Protocol 1 to prepare a 10-100 mM stock solution in 100% DMSO. Then, perform a serial dilution of this stock into your PBS buffer to achieve the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
Problem 2: I successfully dissolved the compound by making a stock in DMSO, but it precipitates when I dilute it into my buffer.
-
Answer: This is a common issue that occurs when the final concentration in the aqueous buffer still exceeds the compound's solubility limit, even with a small amount of co-solvent.
-
Recommended Actions:
-
Increase Buffer pH: Adjust the pH of your final aqueous buffer to a slightly more alkaline value (e.g., pH 8.0), if your experiment allows. See Protocol 2 .
-
Incorporate a Cyclodextrin: Add a cyclodextrin to your aqueous buffer before adding the compound's stock solution. This will help keep the compound in solution upon dilution. See Protocol 3 .
-
Use a Different Co-solvent Blend: Sometimes, blends of solubilizers are more effective. A combination of PEG 400 and propylene glycol in the buffer might maintain solubility better than DMSO alone.[5]
-
-
Problem 3: I need to avoid organic co-solvents entirely due to the sensitivity of my cell-based assay.
-
Answer: In this scenario, pH modification and the use of complexation agents are the best strategies.
-
Recommended Action: Your primary method should be the use of cyclodextrins. Prepare your aqueous buffer containing an optimized concentration of HP-β-CD or SBE-β-CD first, then add your compound (either as a dry powder or a small aliquot of a stock made in a volatile solvent that can be evaporated). Follow Protocol 3 . A slight increase in the buffer's pH can also be used in conjunction with this method.
-
Problem 4: After adjusting the pH to >8.0, the color of my solution changes over time.
-
Answer: Flavonoids can be unstable and prone to oxidative degradation in alkaline conditions, which is often indicated by a color change (e.g., from light yellow to brownish-yellow).
-
Recommended Actions:
-
Prepare Solutions Fresh: Always prepare solutions in alkaline buffers immediately before use.
-
Minimize Exposure: Protect the solution from light and air (e.g., use amber vials, consider purging with nitrogen or argon).
-
Use a Milder pH: Find the lowest pH that provides adequate solubility for your required concentration to minimize the rate of degradation.
-
Prioritize Other Methods: If instability is a major concern, rely more heavily on co-solvents or cyclodextrins at a neutral pH.
-
-
Quantitative Data on Solubility Enhancement
The following tables summarize data for Quercetin, which serves as a practical proxy for its glycoside derivatives.
Table 1: Effect of pH on Quercetin Solubility
| pH of Buffer | Approximate Solubility of Quercetin (mg/mL) | Fold Increase (from pH 5.0) |
|---|---|---|
| 5.0 | 0.002 | 1x |
| 7.0 | 0.013 | 6.5x |
| 7.4 | >0.013 (solubility increases with pH) | >6.5x |
(Data extrapolated from studies on Quercetin)[5][9]
Table 2: Enhancement of Quercetin Solubility with Cyclodextrins in Tris-HCl Buffer (pH 7.4)
| Cyclodextrin Type | Concentration (mM) | Quercetin Solubility (mol/kg) | Fold Increase (from baseline) |
|---|---|---|---|
| Baseline (Buffer only) | 0 | ~1.5 x 10⁻⁵ | 1x |
| Methyl-β-CD (M-β-CD) | 10 | ~4.0 x 10⁻⁵ | ~2.7x |
| Hydroxypropyl-β-CD (HP-β-CD) | 10 | ~6.0 x 10⁻⁵ | ~4.0x |
| Sulfobutyl ether-β-CD (SBE-β-CD) | 10 | ~8.5 x 10⁻⁵ | ~5.7x |
(Data derived from studies on Quercetin, demonstrating a linear increase in solubility with CD concentration)[8]
Visual Guides and Workflows
Caption: A general troubleshooting workflow for solubility issues.
References
- 1. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]
- 2. This compound | CAS:957110-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
"Quercetin 3-Caffeylrobinobioside" stability issues in solution and storage
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with Quercetin (B1663063) 3-Caffeylrobinobioside in solution and during storage.
Frequently Asked Questions (FAQs)
Q1: What is Quercetin 3-Caffeylrobinobioside and why is its stability a concern?
A1: this compound is a complex flavonoid glycoside. Its structure, which includes a quercetin backbone, a robinobiose sugar moiety, and a caffeoyl group, makes it susceptible to degradation under various experimental conditions. Like many flavonoids, its stability is a critical factor for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of interfering byproducts.
Q2: What are the primary factors influencing the stability of this compound in solution?
A2: The stability of this compound in solution is primarily affected by:
-
pH: The glycosidic bond is susceptible to hydrolysis under acidic or alkaline conditions. The catechol group on the B-ring is prone to oxidation, which is accelerated at neutral to alkaline pH.
-
Temperature: Elevated temperatures can significantly accelerate the rate of both hydrolytic and oxidative degradation.
-
Light: Exposure to light, especially UV radiation, can cause photodegradation of the flavonoid structure.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the polyphenol structure.
-
Metal Ions: Trace metal ions can catalyze the oxidation of flavonoids.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO, ethanol, or methanol. It is recommended to prepare concentrated stock solutions to minimize the volume added to aqueous experimental media. For storage, one supplier recommends that for the product in powder form, it can be stored for up to 24 months at 2-8°C if the vial is kept tightly sealed. Once in solution, it is advised to prepare and use it on the same day. If advance preparation is necessary, store the solution in tightly sealed vials as aliquots at -20°C for up to two weeks or at -80°C for longer-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[1][2][3] Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented, degradation is likely to involve hydrolysis of the glycosidic and ester bonds, and oxidation of the quercetin core. Potential degradation products could include:
-
Quercetin 3-robinobioside (loss of the caffeoyl group)
-
Quercetin (loss of the entire sugar-caffeoyl moiety)
-
Caffeic acid
-
Oxidation products of the quercetin aglycone, such as protocatechuic acid and phloroglucinol (B13840) carboxylic acid.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the instability of this compound during experiments.
Problem 1: Inconsistent or lower-than-expected results in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Analyze for Degradation: Use a stability-indicating method, such as HPLC (see Protocol 1), to check for the presence of degradation products in your solution at the end of the experiment.
-
pH Control: Ensure the pH of your assay medium is within a stable range for the compound, ideally slightly acidic to neutral (pH 6-7).
-
Minimize Incubation Time: If possible, reduce the duration of the experiment to minimize the time the compound is in an aqueous environment.
-
Protect from Light: Conduct experiments in low-light conditions or use amber-colored plates/tubes.
-
Deoxygenate Solutions: If your experiment is highly sensitive to oxidative degradation, consider deoxygenating your buffers by sparging with nitrogen or argon.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant like ascorbic acid may help to stabilize the compound in solution, though potential interactions with the experimental system should be considered.
-
Problem 2: Precipitate forms when adding the stock solution to an aqueous buffer.
-
Possible Cause: Poor aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The final concentration of the compound in the aqueous medium may be above its solubility limit.
-
Adjust Solvent Composition: A small percentage of an organic co-solvent (e.g., ethanol, DMSO) may be tolerated in your experimental system to improve solubility. Ensure the final concentration of the organic solvent is compatible with your assay.
-
Use of Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins, if compatible with your experimental design.
-
Data on Flavonoid Stability
While specific quantitative stability data for this compound is limited, the following table summarizes the general stability of quercetin and its glycosides under various conditions. This information can serve as a guideline for handling this compound.
| Condition | General Stability of Quercetin & Glycosides | Recommendations for this compound |
| pH | Unstable in alkaline (pH > 7) and strongly acidic conditions. More stable at slightly acidic pH.[4] | Maintain solutions at a pH between 6 and 7. Avoid highly acidic or basic buffers. |
| Temperature | Degradation accelerates with increasing temperature.[5] | Store stock solutions at -20°C or -80°C.[1][3] Avoid heating solutions. |
| Light | Susceptible to photodegradation, particularly by UV light.[6] | Protect solutions from light using amber vials or foil wrapping. |
| Oxygen | Prone to oxidation, especially in aqueous solutions at neutral or alkaline pH. | Use deoxygenated solvents for sensitive experiments. Prepare fresh solutions. |
| Solvent | Generally more stable in anhydrous organic solvents (e.g., DMSO, ethanol) than in aqueous solutions. | Prepare stock solutions in anhydrous DMSO or ethanol. Minimize the time in aqueous media. |
Experimental Protocols
Protocol 1: General HPLC Method for Stability Assessment
This protocol provides a general method for assessing the stability of this compound in solution. The method should be validated for your specific application.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: A typical starting gradient could be 10-40% B over 30 minutes. This should be optimized to achieve good separation of the parent compound from any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (typically around 254 nm and 330-370 nm for flavonoids).
-
-
Procedure:
-
Prepare a solution of this compound at a known concentration in the desired solvent or buffer.
-
Inject a sample immediately after preparation (t=0) to determine the initial peak area.
-
Store the solution under the conditions being tested (e.g., specific temperature, light exposure).
-
At various time points, inject samples and measure the peak area of this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration. The appearance of new peaks can indicate the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for addressing instability issues.
Caption: Potential degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:957110-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Quercetin 3-Caffeylrobinobioside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Quercetin (B1663063) 3-Caffeylrobinobioside.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS analysis of Quercetin 3-Caffeylrobinobioside, offering step-by-step solutions.
Issue 1: Low Signal Intensity or Complete Signal Loss of this compound
Question: I am not detecting my analyte, or the signal is significantly lower than expected. I suspect matrix effects are causing ion suppression. How can I confirm and resolve this?
Answer:
Ion suppression is a common matrix effect where co-eluting endogenous compounds from the sample matrix interfere with the ionization of the target analyte in the MS source.[1][2] Here is a systematic approach to troubleshoot this issue:
Step 1: Confirm Ion Suppression
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.
-
Protocol:
-
Infuse a standard solution of this compound at a constant flow rate into the MS detector, post-column.
-
Inject a blank matrix sample (an extract of your sample without the analyte) onto the LC column.
-
Monitor the signal intensity of your analyte's m/z. A drop in the signal at specific retention times indicates the elution of interfering compounds that cause ion suppression.[2]
-
Step 2: Improve Sample Preparation
The most effective way to combat matrix effects is to remove interfering compounds before analysis.[1][3] Consider the following sample preparation techniques, starting with the simplest:
-
Dilution: A simple first step is to dilute your sample. This can reduce the concentration of matrix components relative to your analyte.[4]
-
Protein Precipitation (PPT): Effective for biological fluids but may not remove all interfering substances like phospholipids (B1166683).[3][5]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible solvent.[3] pH adjustment of the aqueous matrix can optimize extraction efficiency for acidic analytes like flavonoids.[3]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively binding the analyte to a solid support and washing away interferences.[5] C18 cartridges are commonly used for flavonoids.[2]
Step 3: Optimize Chromatographic Separation
If sample preparation is insufficient, improving the separation of this compound from matrix interferences is key.
-
Adjust Gradient Elution: Modify the mobile phase gradient to increase the resolution between your analyte and the interfering peaks identified in the post-column infusion experiment.[1]
-
Change Mobile Phase Composition: Ensure the mobile phase pH is suitable for flavonoids; a low pH (e.g., with 0.1% formic acid) generally improves peak shape for these acidic compounds.[2][4]
-
Use a Different Column: Consider a column with a different stationary phase or a smaller particle size (e.g., UPLC columns) for higher separation efficiency.[6]
Step 4: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
If available, a SIL-IS for this compound is the gold standard for compensating for matrix effects. The SIL-IS will co-elute and experience similar ion suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[1]
Issue 2: Poor Reproducibility and Inaccurate Quantification
Question: My results for this compound are highly variable between injections and my quantitative accuracy is poor. How can I improve this?
Answer:
Poor reproducibility and accuracy are often symptoms of inconsistent matrix effects. The following steps can help improve the reliability of your method.
Step 1: Evaluate Your Calibration Strategy
When dealing with complex matrices, standard calibration curves prepared in a pure solvent may not be adequate.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples. This helps to ensure that the calibration standards and the samples experience the same degree of matrix effect, leading to more accurate quantification.[1]
-
Standard Addition Method: This involves adding known amounts of a standard to the actual samples. This is a powerful technique for overcoming matrix effects as the calibration is performed in the presence of the sample's unique matrix components.[7][8]
Step 2: Enhance Sample Cleanup
Inconsistent matrix effects often point to insufficient sample preparation.
-
Switch to a More Rigorous Technique: If you are using PPT, consider moving to LLE or SPE. SPE is often the most effective at removing the complex lipids and phospholipids that can cause significant and variable ion suppression.[5][9]
-
Optimize Your Existing Protocol: Ensure your current sample preparation protocol is optimized and consistently executed. For example, in LLE, ensure the pH is consistently controlled. For SPE, ensure proper conditioning, loading, washing, and elution steps.
Step 3: Check for System Contamination
Matrix components, especially phospholipids, can accumulate on the LC column and in the MS source, leading to erratic performance.
-
Implement Column Washing: Use a strong organic solvent to wash the column after each analytical batch to remove strongly retained matrix components.
-
Clean the MS Source: Regularly clean the ion source components according to the manufacturer's recommendations to prevent buildup of contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS parameters for analyzing quercetin glycosides like this compound?
A1: Based on literature for similar compounds, a good starting point would be:
-
LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[2][6]
-
Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol, with 0.1% formic acid added to both phases, is typical.[6][10]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for flavonoids as it readily forms [M-H]⁻ ions.[6][11]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring the transition from the precursor ion to a specific product ion.[11]
Q2: How can I differentiate this compound from its isomers?
A2: Differentiating isomers requires a combination of high-resolution chromatography and mass spectrometry.
-
Chromatography: Optimize your LC method to achieve baseline separation of the isomeric peaks.
-
Tandem Mass Spectrometry (MS/MS): Isomers often produce different fragmentation patterns. By analyzing the MS/MS spectra, you can identify unique fragment ions or differences in the relative abundance of common fragments that can distinguish between them.[2]
Q3: What is in-source fragmentation and how can it affect my analysis?
A3: In-source fragmentation is the breakdown of the analyte within the ion source of the mass spectrometer before mass analysis. For a glycoside like this compound, this can lead to the premature loss of sugar moieties, generating the aglycone ion. This can complicate spectra and lead to inaccurate quantification of the intact glycoside.[2] To minimize this, you can try optimizing the ion source parameters, such as reducing the cone voltage or capillary temperature.
Q4: Are there specific matrix components I should be concerned about in plant extracts or biological fluids?
A4: Yes. In plant extracts, other flavonoids, phenolic acids, and pigments can co-elute and cause interference.[2] In biological fluids like plasma or serum, phospholipids are a major source of ion suppression. Specific sample preparation techniques like HybridSPE are designed to remove phospholipids.[9]
Experimental Protocols and Data
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Typical Analyte Recovery | Matrix Effect Reduction | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >90% | Low | Simple, fast, and inexpensive. | Does not effectively remove many interfering substances (e.g., phospholipids).[5] |
| Liquid-Liquid Extraction (LLE) | 80-100% | Moderate | Cleaner extracts than PPT; can be optimized by adjusting pH and solvent polarity.[3] | Can be labor-intensive and may require solvent evaporation/reconstitution steps. |
| Solid-Phase Extraction (SPE) | >90% | High | Provides the cleanest extracts, leading to minimal matrix effects.[5] | More complex and costly than PPT or LLE; requires method development. |
Table 2: Example LC-MS/MS Parameters for Quercetin Glycoside Analysis
| Parameter | Setting | Reference |
| LC System | UPLC/UHPLC | [6] |
| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) | [6] |
| Mobile Phase A | 0.1% Formic Acid in Water | [6] |
| Mobile Phase B | Acetonitrile | [6] |
| Flow Rate | 0.4 mL/min | [6] |
| Ionization Mode | ESI Negative | [11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [11] |
Visualizations
Caption: Workflow for diagnosing and mitigating matrix effects.
Caption: Logical guide for selecting a sample preparation technique.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 6. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. selectscience.net [selectscience.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Quercetin (B1663063) 3-Caffeylrobinobioside and other related, structurally similar glycosides.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method for Quercetin 3-Caffeylrobinobioside and related glycosides?
A1: A successful separation begins with a robust set of initial conditions. For complex flavonoid glycosides, a reversed-phase C18 column is the standard choice. The mobile phase typically consists of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Acidification helps to produce sharp, symmetrical peaks by keeping the phenolic hydroxyl groups in a single, non-ionized form.[1][2]
A scouting gradient, moving from a low to a high concentration of the organic solvent, is recommended to determine the approximate elution times of the compounds of interest.[2]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and selectivity for flavonoids. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Acidifies the mobile phase to ensure good peak shape for phenolic compounds.[2][3] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for flavonoid separation. Acetonitrile often provides better resolution.[3] |
| Scouting Gradient | 5% to 95% Mobile Phase B over 15-20 minutes | Helps to elute a wide range of compounds and establish a baseline for optimization.[2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[2][4] |
| Column Temperature | 30 °C | Provides good efficiency and reproducibility. Temperature can be optimized to alter selectivity.[2][5] |
| Detection Wavelength | 255 nm or ~370 nm | Quercetin and its glycosides have strong absorbance maxima in these regions.[6][7] |
Q2: My peaks for different quercetin glycosides are poorly resolved or co-eluting. How can I improve the separation?
A2: Achieving baseline separation (a resolution value, Rs, greater than 1.5) for structurally similar glycosides is a common challenge.[2] Resolution is influenced by column efficiency, selectivity, and retention factor. To improve it, you can systematically adjust the mobile phase composition, gradient, and other chromatographic parameters.
Table 2: Troubleshooting Guide for Poor Resolution
| Potential Cause | Suggested Solution |
| Inadequate Mobile Phase Selectivity | Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). This alters solvent properties and can change elution order.[2] |
| Gradient is Too Steep | Decrease the slope of the gradient. A shallower gradient increases the separation time between peaks. |
| Incorrect Mobile Phase pH | Adjust the pH of the aqueous phase. The retention of flavonoids can be sensitive to pH. Using a small amount of a stronger acid like phosphoric acid can sometimes improve peak symmetry and resolution.[2][3] |
| Insufficient Column Efficiency | Lower the flow rate. This generally increases efficiency and improves resolution, although it will increase the analysis time.[2][4] Use a column with smaller particles or a core-shell column for higher efficiency.[2] |
| Suboptimal Temperature | Optimize the column temperature. Experimenting with different temperatures (e.g., in a range of 25-40°C) can affect the viscosity of the mobile phase and compound selectivity.[2][5] |
Q3: I'm observing significant peak tailing. What are the common causes and how can I fix it?
A3: Peak tailing is a common issue when analyzing flavonoids and is often caused by secondary interactions between the analytes and the stationary phase.[8] It can also result from issues with the HPLC system or column hardware.
Table 3: Troubleshooting Guide for Peak Tailing
| Potential Cause | Suggested Solution |
| Secondary Silanol (B1196071) Interactions | Ensure the mobile phase pH is low (e.g., pH ≤ 3) by using an acidifier like formic, phosphoric, or trifluoroacetic acid. This suppresses the ionization of both the analyte and residual silanol groups on the column packing, minimizing unwanted interactions.[1][8] |
| Column Contamination or Void | If all peaks are tailing, the column inlet frit may be partially blocked. Try backflushing the column.[9] If that fails, flush the column with a strong solvent (e.g., 100% acetonitrile). A persistent issue may indicate a void in the column packing, requiring column replacement.[1][9] |
| Guard Column Issues | If you are using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is the source of the problem and should be replaced.[1][10] |
| Sample Overload | The sample may be too concentrated. Reduce the injection volume or dilute the sample. |
| Extra-Column Dead Volume | Excessive tubing length or use of tubing with a wide internal diameter can cause peak distortion, especially for early-eluting peaks. Use narrow-bore tubing (e.g., 0.005") and keep lengths to a minimum.[11] |
Experimental Protocols
Protocol 1: General Method Development for HPLC Separation of Quercetin Glycosides
This protocol provides a systematic approach to developing a robust HPLC method for separating this compound and related compounds.
-
Initial Setup:
-
Column: Install a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Prepare 0.1% formic acid in HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
System Purge: Purge the HPLC system thoroughly with both mobile phases.
-
Initial Conditions: Set the flow rate to 1.0 mL/min, column temperature to 30°C, and the UV detector to 255 nm or 370 nm.[2][6]
-
-
Scouting Gradient Run:
-
Prepare a standard mixture of your analytes or a representative extract.
-
Inject the sample and run a broad linear gradient from 5% to 95% B over 15 minutes.[2]
-
Hold at 95% B for 2-3 minutes to wash the column.
-
Return to initial conditions and allow the column to re-equilibrate for at least 5 minutes.
-
-
Gradient Optimization:
-
Based on the scouting run, identify the elution window for your peaks of interest.
-
Create a shallower gradient across this window. For example, if peaks elute between 40% and 60% B over 5 minutes in the scouting run, try a new gradient segment of 35% to 65% B over 15 minutes.
-
This "stretches" the separation, improving the resolution between closely eluting peaks.
-
-
Mobile Phase and Parameter Fine-Tuning:
-
Selectivity: If co-elution persists, try replacing acetonitrile with methanol as Mobile Phase B and repeat the optimization.
-
Peak Shape: If peak tailing is observed, ensure the mobile phase is sufficiently acidic. Consider switching from 0.1% formic acid to 0.1% phosphoric acid.[3]
-
Flow Rate & Temperature: Once satisfactory separation is achieved, adjust the flow rate and temperature to further optimize resolution and analysis time. A lower flow rate can improve resolution.[2]
-
Visualized Workflows
Caption: HPLC method development and optimization workflow.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimized HPLC extraction method of quercetin and berberine based on response surface analysis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04384C [pubs.rsc.org]
- 4. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting poor peak shape for "Quercetin 3-Caffeylrobinobioside" in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape for "Quercetin 3-Caffeylrobinobioside" and other large flavonoid glycosides during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to analyze chromatographically?
This compound is a large, polar flavonoid glycoside. Its complex structure, featuring multiple hydroxyl groups and sugar moieties, makes it prone to secondary interactions with the stationary phase in reversed-phase chromatography. These interactions can lead to poor peak shapes, such as tailing and fronting, which can compromise the accuracy and resolution of the analysis.
Q2: What are the most common causes of poor peak shape for this compound?
The most common causes include:
-
Secondary Interactions: Interactions between the hydroxyl groups of the analyte and residual silanol (B1196071) groups on the silica-based stationary phase are a primary cause of peak tailing.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the silanol groups on the column, influencing retention and peak shape.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion, particularly fronting.[1]
-
Column Overload: Injecting too much of the sample can saturate the stationary phase, resulting in broadened and asymmetric peaks.[1]
-
Column Contamination: Accumulation of contaminants from previous injections can interfere with the analyte's interaction with the stationary phase.[1]
Q3: What is a good starting point for mobile phase composition?
For reversed-phase separation of flavonoids, a common starting point is a gradient elution using a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol.[2] It is highly recommended to add an acidic modifier to the aqueous phase to improve peak shape.[1]
Troubleshooting Guides
Issue: Peak Tailing
Peak tailing is observed when the latter half of the peak is broader than the front half.
Caption: A step-by-step workflow for troubleshooting peak tailing.
-
Secondary Silanol Interactions: The phenolic hydroxyl groups on this compound can form strong hydrogen bonds with acidic silanol groups on the surface of the silica-based stationary phase. This secondary retention mechanism leads to peak tailing.
-
Protocol 1: Mobile Phase Modification. To minimize these interactions, acidify the mobile phase. The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, will protonate the silanol groups, reducing their ability to interact with the analyte.[1]
-
-
Column Chemistry: The type of stationary phase can significantly impact peak shape.
-
Protocol 2: Column Selection. If peak tailing persists, consider using an "end-capped" column. End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar compound, effectively shielding them from interacting with polar analytes.
-
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Protocol 3: Sample Dilution. Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, the original sample was overloaded. Determine the optimal concentration that provides a good signal without compromising peak shape.
-
Issue: Peak Fronting
Peak fronting, where the first half of the peak is broader than the second half, is also a common issue.
Caption: A decision tree for troubleshooting peak fronting issues.
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase can cause the analyte to move through the top of the column too quickly, leading to a distorted, fronting peak.[1]
-
Protocol 4: Solvent Matching. Whenever possible, dissolve the sample in the initial mobile phase of your gradient. If the analyte's solubility is an issue, use the weakest solvent possible that can still adequately dissolve the sample.
-
-
Column Collapse: In severe cases, peak fronting can be a sign of a collapsed column bed. This can happen due to extreme pH, high temperatures, or mechanical shock. If you observe a sudden and dramatic shift to a fronting peak shape, it is likely a column issue.
-
Protocol 5: Column Inspection and Replacement. Inspect the column for any visible signs of damage. If a void has formed at the inlet, you may be able to dry pack the void, but replacement is often the best solution.
-
Data Presentation: Recommended Starting HPLC Parameters
The following table summarizes recommended starting parameters for the analysis of large flavonoid glycosides like this compound, based on literature for similar compounds.
| Parameter | Recommended Condition | Rationale |
| Column | C18, end-capped, 2.1-4.6 mm ID, 100-250 mm length, ≤5 µm particle size | Provides good retention for moderately polar compounds and minimizes silanol interactions. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Acetic Acid | Acidic modifier protonates silanol groups, improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better resolution for flavonoids. |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 90-95%) over 20-40 minutes | Allows for the elution of a wide range of polarities and can improve peak shape. |
| Flow Rate | 0.2 - 1.0 mL/min | Adjust based on column dimensions and desired analysis time. |
| Column Temperature | 25 - 40 °C | Higher temperatures can reduce mobile phase viscosity and improve peak efficiency, but can also affect selectivity. |
| Injection Volume | 1 - 10 µL | Keep the injection volume small to avoid overload. |
| Sample Solvent | Initial mobile phase composition or a weaker solvent | To prevent peak distortion. |
Experimental Protocols
Protocol 6: Column Flushing and Equilibration
-
Disconnect the column from the detector.
-
Flush the column with 10-20 column volumes of a strong solvent , such as 100% acetonitrile or methanol, to remove strongly retained contaminants.
-
Flush the column with 10-20 column volumes of the initial mobile phase to ensure it is properly equilibrated before starting the analysis.
-
Reconnect the column to the detector and allow the baseline to stabilize.
Protocol 7: Sample Preparation for Optimal Peak Shape
-
Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
Perform a concentration series to determine the optimal injection concentration that avoids column overload.
By systematically addressing these common issues, researchers can significantly improve the peak shape for this compound and other challenging flavonoid glycosides, leading to more accurate and reliable chromatographic results.
References
Identifying degradation products of "Quercetin 3-Caffeylrobinobioside" during extraction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Quercetin 3-Caffeylrobinobioside" to help identify and mitigate its degradation during extraction.
Troubleshooting Guide: Common Degradation Issues
This guide addresses potential issues you might encounter during the extraction of Quercetin (B1663063) 3-Caffeylrobinobioside, focusing on the appearance of unexpected degradation products.
| Observation | Potential Cause | Troubleshooting Steps |
| Appearance of a new peak corresponding to Quercetin aglycone in HPLC/LC-MS. | Hydrolysis of the glycosidic bond. This can be caused by acidic conditions, high temperatures, or enzymatic activity.[1][2][3][4] | 1. Check pH: Ensure the extraction solvent is neutral or slightly acidic, avoiding strong acids.[2] 2. Control Temperature: Maintain a lower extraction temperature. Some studies suggest keeping the temperature below 40°C to prevent hydrolysis.[5] 3. Deactivate Enzymes: If using fresh plant material, consider a blanching step or using solvents that inhibit enzymatic activity (e.g., ethanol). |
| Appearance of peaks corresponding to mono-glycosides. | Partial hydrolysis of the robinobiose sugar moiety. This suggests a stepwise degradation where one sugar unit is cleaved off before the other.[3][4] | 1. Gentler Extraction Conditions: Use shorter extraction times and lower temperatures. 2. Solvent Optimization: Test different solvent systems. A higher proportion of organic solvent might reduce hydrolytic activity. |
| General decrease in the target compound concentration with multiple unidentified peaks. | Oxidative degradation of the quercetin backbone or the caffeyl group. This can be initiated by oxygen, light, or metal ion contamination.[6] | 1. Inert Atmosphere: Perform the extraction under an inert gas like nitrogen or argon. 2. Light Protection: Protect the extraction vessel from light by using amber glassware or covering it with aluminum foil. 3. Use of Antioxidants/Chelators: Consider adding antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to the extraction solvent. |
| Formation of brown-colored precipitates or solutions. | Polymerization of degradation products. This can occur when reactive degradation products, such as quinones formed from oxidation, react with each other. | 1. Immediate Analysis: Analyze the extracts as quickly as possible after preparation. 2. Low Temperature Storage: If storage is necessary, keep extracts at low temperatures (e.g., -20°C or -80°C) in the dark. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of this compound during extraction?
A1: Based on the degradation patterns of similar quercetin glycosides, the primary degradation products are likely to be:
-
Quercetin: Formed by the complete hydrolysis of the glycosidic linkage.[3][4]
-
Quercetin 3-Caffeylglucoside or Quercetin 3-Caffeylrhamnoside: If the robinobiose moiety is partially hydrolyzed.
-
Caffeic Acid and Quercetin 3-Robinobioside: If the ester linkage of the caffeyl group is cleaved.
-
Smaller phenolic compounds like protocatechuic acid and phloroglucinol carboxylic acid may form due to the oxidative cleavage of the quercetin rings.[6]
Q2: How can I confirm the identity of these degradation products?
A2: The most effective method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). This technique allows for the separation of the compounds and their identification based on their mass-to-charge ratio and fragmentation patterns. Comparison with authentic standards, when available, provides definitive identification.[7][8][9][10]
Q3: What extraction conditions are recommended to minimize degradation?
A3: To minimize degradation, consider the following:
-
Solvent: Use a neutral or slightly acidic solvent mixture, such as aqueous methanol (B129727) or ethanol. Acidification with strong acids should be avoided as it can promote hydrolysis.[2]
-
Temperature: Keep the extraction temperature low, ideally at or below room temperature. If heating is necessary, it should be carefully controlled and for a minimal duration.[5]
-
Atmosphere: Extract under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Light: Protect the sample from light.
-
Extraction Time: Use the shortest extraction time that provides a reasonable yield.
Q4: Can the caffeyl group also degrade?
A4: Yes, the ester linkage of the caffeyl group can be hydrolyzed, which would release caffeic acid. Caffeic acid itself can be subject to oxidation and other degradation reactions.
Experimental Protocols
Protocol 1: HPLC-DAD-MS/MS Method for the Analysis of this compound and its Degradation Products
1. Objective: To separate, identify, and quantify this compound and its potential degradation products in an extract.
2. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or acetic acid)
-
Reference standards (if available): Quercetin, Caffeic acid
-
Sample extract
3. Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS/MS) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
4. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90-10% B
-
40-45 min: 10% B (hold for re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
DAD Wavelength: 280 nm and 350 nm
-
MS/MS Conditions: Electrospray ionization (ESI) in both positive and negative ion modes. Scan range m/z 100-1000.
5. Data Analysis:
-
Identify peaks by comparing retention times and UV spectra with reference standards.
-
Confirm identity by analyzing the mass spectra and fragmentation patterns.
-
Quantify the compounds using a calibration curve generated from the reference standards.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: General experimental workflow for extraction and analysis.
References
- 1. akjournals.com [akjournals.com]
- 2. Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from ‘Idared’ Apple Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal degradation of onion quercetin glucosides under roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. gijhsr.com [gijhsr.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing in-source fragmentation of "Quercetin 3-Caffeylrobinobioside" in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of flavonoid glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing in-source fragmentation of complex molecules like "Quercetin 3-Caffeylrobinobioside".
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for molecules like Quercetin (B1663063) 3-Caffeylrobinobioside?
In-source fragmentation, also known as in-source collision-induced dissociation (CID), is the breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1][2] For complex and labile molecules like this compound, which contains multiple fragile glycosidic and ester linkages, in-source fragmentation is a significant issue. It can lead to the premature loss of sugar and caffeyl moieties, resulting in a mass spectrum dominated by fragment ions rather than the intact molecular ion. This complicates interpretation, hinders accurate molecular weight determination, and can lead to misidentification of the compound.[2][3]
Q2: What are the primary instrument parameters that influence in-source fragmentation?
The most critical instrument parameter affecting in-source fragmentation is the cone voltage (also referred to as fragmentor voltage, declustering potential, or orifice voltage).[4] This voltage is applied between the skimmer and the octopole to facilitate the transfer of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer. Higher cone voltages increase the kinetic energy of the ions, leading to more energetic collisions with residual gas molecules and thus, more fragmentation. Other parameters that can influence fragmentation include the ion source temperature and the capillary voltage .[4]
Q3: How can I minimize in-source fragmentation of this compound?
Minimizing in-source fragmentation requires careful optimization of the mass spectrometer's source parameters to achieve "soft" ionization conditions. The primary strategy is to reduce the cone voltage .[5] By lowering this voltage, the kinetic energy imparted to the ions is decreased, reducing the likelihood of fragmentation upon collision with gas molecules. It is also advisable to optimize the ion source temperature, as excessively high temperatures can contribute to the thermal degradation of labile molecules.[4]
Q4: What is the expected fragmentation pattern for this compound?
Therefore, the expected fragmentation pathway would involve the sequential loss of these moieties:
-
Loss of the terminal sugar of the robinobioside.
-
Loss of the entire robinobioside unit to yield the quercetin-3-caffeyl ion.
-
Loss of the caffeyl group.
-
Further fragmentation of the quercetin aglycone.
A partial fragmentation pathway for a similar compound, quercetin 3-O-(2″-rhamnosyl)-robinobioside, shows the loss of the rhamnosyl and robinobioside units.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound and other complex flavonoid glycosides.
| Problem | Potential Cause | Recommended Solution |
| High abundance of the quercetin aglycone fragment, weak or absent molecular ion. | Excessive in-source fragmentation. | 1. Reduce the cone voltage/fragmentor voltage. This is the most critical step. Start with a low value (e.g., 20-30 V) and gradually increase it to find the optimal balance between signal intensity and fragmentation. 2. Optimize the source temperature. Lower the temperature to the minimum required for efficient desolvation to prevent thermal degradation. 3. Check mobile phase composition. High concentrations of acids like formic acid can sometimes promote fragmentation. Try reducing the acid concentration or using a different additive if chromatophy allows.[7] |
| Poor signal intensity for the molecular ion. | Suboptimal ionization conditions or ion suppression. | 1. Optimize capillary voltage. Ensure the capillary voltage is set appropriately for the chosen ionization mode (positive or negative). 2. Check for matrix effects. Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Improve sample cleanup or adjust the chromatographic gradient to better separate the analyte from interfering matrix components. 3. Optimize nebulizer and drying gas flow rates. Proper gas flows are crucial for efficient droplet formation and desolvation. |
| Inconsistent fragmentation patterns between runs. | Instability in instrument parameters or source contamination. | 1. Verify instrument stability. Ensure that the cone voltage, temperatures, and gas flows are stable throughout the analysis. 2. Clean the ion source. A dirty ion source can lead to inconsistent ionization and fragmentation.[7] Follow the manufacturer's protocol for cleaning the ion source components. |
| Presence of unexpected adducts (e.g., [M+Na]+, [M+K]+). | Contamination of the mobile phase or sample with sodium or potassium salts. | 1. Use high-purity solvents and additives. Ensure that all solvents and additives are of LC-MS grade. 2. Clean glassware and sample vials thoroughly. Use appropriate cleaning procedures to remove any residual salts. |
Experimental Protocols
Recommended LC-MS Method for Minimized In-Source Fragmentation
This protocol provides a starting point for the analysis of this compound. Optimization will be required for your specific instrument and sample matrix.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and gradually increase to elute the compound. A shallow gradient is recommended for better separation from matrix components. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
Mass Spectrometry (MS) Parameters (Negative Ion Mode - ESI):
Negative ion mode is often preferred for flavonoids as it typically provides a strong deprotonated molecular ion signal.
| Parameter | Recommended Starting Value | Optimization Notes |
| Capillary Voltage | 2.5 - 3.5 kV | Optimize for maximum signal intensity of the molecular ion. |
| Cone Voltage | 20 - 40 V | This is the most critical parameter to minimize fragmentation. Start low and increase incrementally. |
| Source Temperature | 100 - 120 °C | Use the lowest temperature that allows for efficient desolvation. |
| Desolvation Temperature | 250 - 350 °C | Optimize for efficient solvent evaporation without causing thermal degradation. |
| Nebulizer Gas Flow | Instrument dependent | Optimize for a stable spray. |
| Drying Gas Flow | Instrument dependent | Optimize for efficient desolvation. |
| Mass Range | m/z 100 - 1500 | Ensure the range covers the expected molecular weight and fragment ions. |
Visualizations
Caption: Experimental workflow for LC-MS analysis.
Caption: Predicted fragmentation of this compound.
Caption: Troubleshooting logic for in-source fragmentation.
References
- 1. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Avoiding misannotation of in-source fragmentation products as cellular metabolites in liquid chromatography-mass spectrometry-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromforum.org [chromforum.org]
Enhancing signal intensity for "Quercetin 3-Caffeylrobinobioside" in MS detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal intensity of Quercetin (B1663063) 3-Caffeylrobinobioside during mass spectrometry (MS) detection.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for Quercetin 3-Caffeylrobinobioside analysis?
A1: For large, polar molecules like flavonoid glycosides, Electrospray Ionization (ESI) is generally the preferred method.[1][2][3] It is a gentle ionization technique suitable for analyzing biomolecules.[3] Both positive (+ESI) and negative (-ESI) ion modes can be effective, but negative ion mode is often more sensitive and selective for flavonoids, typically forming the deprotonated molecule [M-H]⁻.[4][5] Positive ion mode can provide complementary fragmentation data, often forming the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[4]
Q2: How can I minimize in-source fragmentation of this compound?
A2: In-source fragmentation, the breakdown of the molecule in the ion source before mass analysis, can complicate spectra.[6] This is a common issue with glycosides, leading to the premature loss of sugar moieties.[6] To minimize this, you should optimize the MS source parameters by lowering the cone voltage (or fragmentor voltage) and using the lowest possible source temperatures that still allow for efficient desolvation.[6]
Q3: What are common adducts formed during analysis, and how can they be controlled?
A3: Flavonoids can form adducts with ions present in the mobile phase or from contaminants. Common adducts in positive mode include sodium [M+Na]⁺ and potassium [M+K]⁺.[4] In negative mode, formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH3COO]⁻ adducts can be observed if these additives are used in the mobile phase.[7] While sometimes useful for confirmation, unwanted adducts complicate spectra. To control them, use high-purity solvents and additives, and ensure glassware is thoroughly cleaned to avoid sodium contamination. If adduct formation is persistent, it may be influenced by the instrument's design and ion residence time in the source.[8]
Q4: What are matrix effects, and how can I mitigate them?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[6] This is a major challenge in complex samples like plant extracts or biological fluids.[6] To mitigate matrix effects, you can:
-
Improve Sample Cleanup: Utilize Solid-Phase Extraction (SPE) to remove interfering substances.[6]
-
Optimize Chromatography: Adjust the gradient to better separate the analyte from matrix components.[6]
-
Dilute the Sample: This can reduce the concentration of interfering compounds.[4]
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can compensate for signal fluctuations.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the MS detection of this compound.
Problem 1: Low Signal Intensity or High Variability
| Potential Cause | Recommended Solution |
| Suboptimal MS Source Parameters | Systematically optimize source parameters including capillary voltage, cone/fragmentor voltage, gas flows (nebulizing and drying), and temperatures for your specific instrument. Perform tuning using a standard solution of a similar compound if a pure standard of this compound is unavailable.[6] |
| Ion Suppression (Matrix Effect) | Conduct a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Improve sample cleanup using SPE or dilute the sample to reduce the concentration of interfering matrix components.[4][6] |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable. For flavonoids, an acidic mobile phase (e.g., with 0.1-0.2% formic acid) generally promotes better peak shape and ionization in both positive and negative modes.[4][6][9] Volatile additives like formic or acetic acid are preferred.[4] |
| Poor Ionization Efficiency | Compare ESI and Atmospheric Pressure Chemical Ionization (APCI). While ESI is typically better for such polar compounds, APCI can sometimes be more effective for less polar analytes or in matrices where ESI suffers from suppression.[1][2][10][11] |
Problem 2: Poor Peak Shape or Resolution
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase gradient. A combination of water and an organic solvent (acetonitrile or methanol) with an acidic modifier is common.[9][12] Methanol (B129727) can sometimes provide better separation for certain flavonoids than acetonitrile.[9] |
| Injection Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Reconstituting the final extract in the initial mobile phase is highly recommended.[6] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Degradation | Use a guard column to protect the analytical column. If performance degrades, flush the column or replace it. |
Quantitative Data Summary
Table 1: Typical Starting LC-MS/MS Parameters for Flavonoid Glycoside Analysis
| Parameter | Recommended Setting / Range | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Optimal for polar, non-volatile compounds like glycosides.[1][3] |
| Polarity | Negative Ion Mode | Often provides higher sensitivity and cleaner background for flavonoids ([M-H]⁻).[4][5] |
| Capillary Voltage | 2.5 - 4.0 kV | Optimize for stable spray and maximum ion current. |
| Cone/Fragmentor Voltage | 20 - 50 V | Keep low to minimize in-source fragmentation and preserve the molecular ion.[6] |
| Desolvation Temperature | 350 - 500 °C | Optimize for efficient solvent removal without causing thermal degradation. |
| Desolvation Gas Flow | 600 - 1000 L/Hr | Adjust to ensure efficient drying of droplets. |
| Collision Energy (for MS/MS) | 15 - 40 eV | Optimize to achieve characteristic fragmentation, such as the loss of sugar moieties.[6] |
Table 2: Common Fragments and Adducts for Quercetin Glycosides
| Ion Type | m/z | Description |
| Deprotonated Molecule | [M-H]⁻ | Primary ion in negative ESI mode. |
| Protonated Molecule | [M+H]⁺ | Primary ion in positive ESI mode. |
| Sodium Adduct | [M+Na]⁺ | Common adduct in positive mode, especially with sodium contamination.[4] |
| Formate Adduct | [M+HCOO]⁻ | Can occur in negative mode when using formic acid.[7] |
| Aglycone Fragment | [M - sugar moieties - H]⁻ | Loss of the sugar chains, resulting in the quercetin aglycone (m/z 301).[7][13] |
Experimental Protocols
Protocol 1: General Sample Preparation and Extraction
This protocol is a starting point for extracting flavonoid glycosides from plant material.
-
Sample Homogenization: Weigh approximately 100 mg of dried, ground plant material into a microcentrifuge tube.
-
Extraction: Add 1.5 mL of 80% methanol (or 70% ethanol) as the extraction solvent.[4][6]
-
Enhance Extraction: Vortex the sample for 1 minute, then sonicate for 30 minutes in a water bath.[4]
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet solid debris.[4]
-
Collection: Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted and the supernatants combined.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an autosampler vial before LC-MS analysis.[6]
-
(Optional) SPE Cleanup: For complex matrices, use a C18 SPE cartridge to clean the sample. Condition the cartridge with methanol, then water. Load the extract, wash with a low percentage of organic solvent to remove polar impurities, and elute the target analytes with methanol or acetonitrile.[6] Evaporate the eluate and reconstitute in the initial mobile phase.
Protocol 2: LC-MS Method for this compound
-
LC System: HPLC or UPLC system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[6]
-
Mobile Phase A: Water + 0.1% Formic Acid.[9]
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.[9]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-18 min: 60% to 95% B
-
18-20 min: Hold at 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: Re-equilibrate at 5% B
-
-
Injection Volume: 2 - 5 µL.
-
MS Detection: Use parameters from Table 1 as a starting point and optimize for your specific instrument.
Visualizations
Caption: Figure 1: General LC-MS Workflow for Flavonoid Analysis.
Caption: Figure 2: Troubleshooting Flowchart for Low Signal Intensity.
Caption: Figure 3: Diagram of Matrix Effects (Ion Suppression & Enhancement).
References
- 1. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ion-molecule adduct formation in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
"Quercetin 3-Caffeylrobinobioside" purification challenges from complex plant extracts
Welcome to the technical support center for the purification of Quercetin (B1663063) 3-Caffeylrobinobioside and other complex flavonoid glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of these valuable compounds from complex plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is Quercetin 3-Caffeylrobinobioside and what makes its purification challenging?
This compound is a flavonoid glycoside. Its structure consists of a quercetin aglycone backbone linked to a robinobiose sugar moiety, which is further esterified with a caffeyl group. The purification of this compound is particularly challenging due to:
-
High Polarity: The multiple hydroxyl groups from the quercetin, sugar, and caffeyl moieties make the molecule highly polar, leading to strong interactions with polar stationary phases and difficulties in elution.
-
Structural Complexity: The large and complex structure, with multiple chiral centers and a labile ester linkage, increases the chance of degradation and isomeric variations.
-
Co-eluting Impurities: Plant extracts are intricate matrices containing a vast array of structurally similar compounds, such as other flavonoid glycosides, phenolic acids, and sugars, which often co-elute with the target compound.[1]
-
Low Abundance: The concentration of this compound in plant material is often low, requiring efficient and high-capacity purification techniques.
-
Potential for Isomerization: The presence of multiple sugar units and linkages can lead to the existence of isomers with very similar chromatographic behavior, making separation difficult.[1]
Q2: What are the recommended initial steps for extracting this compound from plant material?
A successful purification strategy begins with an optimized extraction protocol. For polar flavonoid glycosides like this compound, the following steps are recommended:
-
Defatting: Initially, remove non-polar compounds like lipids and chlorophylls (B1240455) by extracting the dried and powdered plant material with a non-polar solvent such as n-hexane or petroleum ether.[2] This pre-extraction step is crucial to reduce interference in subsequent chromatographic steps.
-
Polar Solvent Extraction: After defatting, extract the plant material with a polar solvent to solubilize the target glycoside.[2] Commonly used solvents include:
-
Methanol (B129727) or Ethanol (B145695) (70-95% in water)[2][3]
-
Acetone
-
Aqueous mixtures of the above solvents are often more effective than the pure organic solvent.[3]
-
-
Extraction Method: Techniques like maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can be employed.[2][4] For thermally sensitive compounds, UAE or maceration at room temperature is preferable to Soxhlet extraction to avoid degradation.[2]
Q3: Which chromatographic techniques are most effective for purifying this compound?
A multi-step chromatographic approach is typically necessary to achieve high purity. The most effective techniques include:
-
Solid-Phase Extraction (SPE): SPE is an excellent initial cleanup and fractionation step.[5] Reversed-phase cartridges (e.g., C18) can be used to capture the flavonoid glycosides from the crude extract, while washing with a weak solvent removes highly polar impurities like sugars. The target compounds are then eluted with a stronger organic solvent.
-
Macroporous Resin Column Chromatography: These resins are highly effective for the enrichment of flavonoids from crude extracts.[6][7] They offer good adsorption capacity and can be regenerated.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative separation of polar compounds like flavonoid glycosides.[8][9][10][11] It avoids irreversible adsorption to a solid support and can handle crude samples.[8]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final polishing step to achieve high purity (>95%).[11][12] Reversed-phase columns (C18, Phenyl-Hexyl) are commonly used with a gradient of an organic solvent (acetonitrile or methanol) in acidified water.[1]
Troubleshooting Guides
Issue 1: Poor Resolution and Peak Tailing in Preparative HPLC
-
Question: My final purification step on a C18 preparative HPLC column shows broad, tailing peaks for my target compound, leading to poor resolution from impurities. What could be the cause and how can I fix it?
-
Answer: This is a common issue when purifying polar phenolic compounds. The troubleshooting process is outlined below:
-
Potential Causes & Solutions:
-
Secondary Interactions with Silica (B1680970): The free silanol (B1196071) groups on the silica-based C18 stationary phase can interact with the hydroxyl groups of the flavonoid, causing peak tailing.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase.[1] This suppresses the ionization of the silanol groups and improves peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak broadening and fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.[1]
-
-
Inappropriate Mobile Phase: The chosen solvent system may not be optimal for the separation.
-
Solution: Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting compounds.[1] Consider switching the organic modifier (e.g., from methanol to acetonitrile (B52724), or vice versa) as this can alter selectivity.
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or may be nearing the end of its lifespan.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high concentration of the organic mobile phase). If the problem persists, the column may need to be replaced.[1]
-
-
-
Issue 2: Low Recovery of the Target Compound After Multiple Purification Steps
-
Question: I am losing a significant amount of my target compound throughout the purification process. What are the likely sources of loss and how can I improve my yield?
-
Answer: Sample loss is a frequent challenge in multi-step purification schemes. Here are some key areas to investigate:
-
Potential Causes & Solutions:
-
Irreversible Adsorption: Highly polar compounds can irreversibly adsorb to active sites on stationary phases like silica gel.
-
Compound Degradation: Flavonoid glycosides, especially those with ester linkages like the caffeyl group, can be susceptible to degradation under harsh pH conditions or high temperatures.
-
Solution: Avoid strong acids or bases and high temperatures during extraction and purification.[1] Work quickly and consider using an inert atmosphere if stability is a major concern. Store fractions at low temperatures (4°C) between steps.
-
-
Losses During Solvent Evaporation: Evaporating large volumes of solvent can lead to sample loss, especially for small quantities.
-
Solution: Use a rotary evaporator at a controlled (low) temperature and pressure.[1] For small volumes, a gentle stream of nitrogen can be used.
-
-
Inefficient Extraction: The initial extraction may not be effectively capturing the target compound.
-
Solution: Optimize the extraction solvent, particle size of the plant material, and extraction time.[2]
-
-
-
Experimental Protocols
Protocol 1: General Extraction and Initial Fractionation
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Defatting: Macerate the powdered material in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring. Filter and discard the hexane (B92381) extract. Repeat this step twice.
-
Extraction of Flavonoid Glycosides: Air-dry the defatted plant material. Extract the residue with 80% methanol in water (1:10 w/v) three times using ultrasonication for 30 minutes for each extraction.
-
Solvent Removal: Combine the methanol extracts and evaporate the solvent under reduced pressure at 40°C to obtain the crude extract.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol.[13] The fraction containing this compound is likely to be in the more polar ethyl acetate or n-butanol fractions. Analyze each fraction by TLC or HPLC to locate the target compound.
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection: A suitable two-phase solvent system is crucial for successful HSCCC separation. A common system for flavonoid glycosides is n-hexane-ethyl acetate-methanol-water.[8] The optimal volume ratio needs to be determined experimentally by measuring the partition coefficient (K) of the target compound. The ideal K value is typically between 0.5 and 2.0.
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase.
-
Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.
-
Once hydrodynamic equilibrium is reached, inject the sample solution (dissolved in a mixture of the two phases).
-
Monitor the effluent with a UV detector (e.g., at 254 nm or 280 nm) and collect fractions.
-
-
Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing the pure compound. Combine the pure fractions and evaporate the solvent.
Protocol 3: Final Purification by Preparative HPLC
-
Sample Preparation: Dissolve the partially purified fraction from the previous step in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5-10 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent A).
-
Gradient Program: A typical gradient might be: 0-10 min, 15% B; 10-50 min, 15-45% B; 50-55 min, 45-100% B; 55-60 min, 100% B. This program should be optimized based on the separation of the target compound from its impurities.[1]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm, 330 nm).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the final product using analytical HPLC. A purity of >95% is generally desired for biological studies.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Flavonoid Glycoside Purification
| Technique | Stationary Phase / System | Mobile Phase / Eluent | Advantages | Disadvantages | Typical Purity Achieved |
| Solid-Phase Extraction (SPE) | C18, Polyamide | Water, Methanol, Ethanol | Rapid, good for initial cleanup and enrichment.[5] | Low resolution, not suitable for final purification. | Enrichment |
| Macroporous Resin | Non-polar or weakly polar resins (e.g., HPD-100) | Aqueous ethanol (e.g., 30-80%) | High capacity, reusable, good for enrichment.[6][7] | Moderate resolution. | 20-50% |
| HSCCC | Two-phase liquid system (e.g., Hex-EtOAc-MeOH-H₂O) | One phase of the liquid system | No solid support (no irreversible adsorption), high sample loading.[8] | Requires careful solvent system selection. | 80-95% |
| Preparative HPLC | C18, Phenyl-Hexyl | Acetonitrile/Methanol in acidified water (gradient) | High resolution, high purity.[1] | Lower sample capacity, high solvent consumption, expensive. | >95% |
Table 2: Example HSCCC and Preparative HPLC Parameters for Quercetin Glycoside Purification
| Parameter | HSCCC Example (for Quercetin-3-O-L-rhamnoside)[14] | Preparative HPLC Example (General for Flavonoid Glycosides)[1] |
| Column/System | TBE-300A HSCCC instrument | Reversed-phase C18 column (250 x 20 mm, 5 µm) |
| Solvent/Mobile Phase | Ethyl acetate-ethanol-water (5:1:5, v/v/v) | Gradient of Acetonitrile (B) in Water + 0.1% Formic Acid (A) |
| Flow Rate | 2.0 mL/min | 15 mL/min |
| Detection | 254 nm | 254 nm or Diode Array Detector |
| Sample Loading | 366 mg crude extract | 50-100 mg of a partially purified fraction |
| Purity Achieved | >96% | >98% |
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HPLC peak resolution and tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Purification of quercetin-3-O-sophoroside and isoquercitrin from Poacynum hendersonii leaves using macroporous resins followed by Sephadex LH-20 column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isolation and purification of flavonoid glucosides from Radix Astragali by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Quercetin Aglycone and Its Glycoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quercetin (B1663063), a prominent dietary flavonoid, is renowned for its potent anti-inflammatory properties. It exists in nature primarily in its glycosidic forms, where a sugar molecule is attached to the quercetin aglycone structure. The comparative anti-inflammatory efficacy of quercetin aglycone versus its various glycosides is a critical area of research for the development of novel therapeutic agents. This guide provides a detailed comparison of the anti-inflammatory effects of quercetin aglycone and a representative glycoside, supported by experimental data and methodologies.
Comparative Anti-inflammatory Activity
Experimental data from in vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provide valuable insights into the comparative anti-inflammatory potential of quercetin aglycone (QCT) and its glycoside derivative, Q32G.
| Parameter | Quercetin Aglycone (QCT) | Quercetin 3-O-β-(“2”-galloyl)-glucopyranoside (Q32G) | Reference |
| Nitric Oxide (NO) Production Inhibition | Potent inhibition | Comparable potent inhibition | [1] |
| Pro-inflammatory Cytokine Inhibition | |||
| - TNF-α | Significant reduction | Significant reduction | [1][2] |
| - IL-1β | Significant reduction | Significant reduction | [1] |
| - IL-6 | Significant reduction | Significant reduction | [1] |
| Enzyme Inhibition | |||
| - iNOS Expression | Decreased | Decreased | [1] |
| - COX-2 Expression | Decreased | Decreased | [1] |
| Signaling Pathway Modulation | |||
| - MAPKs (p-p38, p-ERK, p-JNK) | Suppression of phosphorylation | Suppression of phosphorylation | [1] |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were pre-treated with various concentrations of quercetin aglycone or Quercetin 3-O-β-(“2”-galloyl)-glucopyranoside for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[1]
Nitric Oxide (NO) Production Assay
Nitric oxide production was measured in the culture supernatants using the Griess reagent. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader. The concentration of nitrite (B80452) was determined from a sodium nitrite standard curve.[1]
Cytokine Measurement (ELISA)
The concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions.[1]
Western Blot Analysis
To determine the expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylation of mitogen-activated protein kinases (MAPKs), total cell lysates were prepared. Proteins were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were then incubated with specific primary antibodies, followed by horseradish peroxidase-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of quercetin and its glycosides are mediated through the modulation of key signaling pathways. The following diagrams illustrate the general mechanism of action and a typical experimental workflow.
Caption: Quercetin's Anti-inflammatory Signaling Pathway.
References
Bioavailability comparison of "Quercetin 3-Caffeylrobinobioside" and other quercetin glycosides
A comprehensive review of the existing scientific literature reveals a significant gap in our understanding of the bioavailability of Quercetin (B1663063) 3-Caffeylrobinobioside. While this specific quercetin glycoside remains uncharacterized in comparative pharmacokinetic studies, extensive research on other quercetin forms provides valuable insights into the structural and formulation factors governing their absorption and metabolic fate. This guide synthesizes the available experimental data to offer a comparative overview of the bioavailability of prominent quercetin glycosides, providing a crucial resource for researchers, scientists, and drug development professionals.
The oral bioavailability of quercetin, a potent antioxidant flavonoid, is notably low and is critically influenced by the type of sugar moiety attached to the quercetin aglycone.[1] The nature of this glycosidic linkage dictates the primary site and mechanism of absorption, leading to significant variations in key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the total systemic exposure represented by the area under the plasma concentration-time curve (AUC).
Comparative Pharmacokinetic Data of Quercetin Glycosides
The following table summarizes the key pharmacokinetic parameters from a pivotal human crossover study that compared the bioavailability of quercetin from different sources. This data underscores the profound impact of the glycosidic form on the rate and extent of quercetin absorption.
| Quercetin Source/Form | Dose (Quercetin Equivalent) | Cmax (µg/mL) | Tmax (h) | Relative Bioavailability (AUC-based) |
| Onion Supplement | 100 mg | 2.3 ± 1.5 | 0.7 ± 0.2 | Not significantly different from Quercetin-4'-O-glucoside |
| Quercetin-4'-O-glucoside | 100 mg | 2.1 ± 1.6 | 0.7 ± 0.3 | ~5-6 times higher than Rutin (B1680289) |
| Buckwheat Tea | 200 mg | 0.6 ± 0.7 | 4.3 ± 1.8 | Higher than isolated Rutin |
| Quercetin-3-O-rutinoside (Rutin) | 200 mg | 0.3 ± 0.3 | 7.0 ± 2.9 | Reference (lowest bioavailability) |
Data extracted from Graefe et al., 2001.[2][3][4]
Insights into the Mechanisms of Absorption
The significant differences in bioavailability can be attributed to the distinct metabolic pathways of different quercetin glycosides. Quercetin glucosides, such as those found in onions (predominantly quercetin-4'-O-glucoside), are readily absorbed in the small intestine.[5][6] It is hypothesized that they can be transported into enterocytes via sodium-dependent glucose transporter 1 (SGLT1) and subsequently hydrolyzed by cytosolic β-glucosidases.[5] This rapid absorption mechanism is reflected in the short Tmax observed for onion-derived quercetin and pure quercetin-4'-O-glucoside.[2][4]
In contrast, quercetin-3-O-rutinoside (rutin) is poorly absorbed in the small intestine.[7] Its bulkier disaccharide moiety (rutinose) is not a substrate for intestinal disaccharidases.[8] Consequently, rutin largely passes to the colon, where it is hydrolyzed by the gut microbiota before the released quercetin aglycone can be absorbed.[1] This delayed absorption is evident from the significantly longer Tmax values.[2][4]
Experimental Protocol: A Human Crossover Bioavailability Study
The data presented above is derived from a robustly designed clinical trial. Understanding the methodology is crucial for interpreting the results and designing future studies.
Study Design: A four-way crossover study involving 12 healthy volunteers.[2] Each participant received four different treatments in a randomized order with a washout period between each treatment.
Treatments Administered:
-
Onion Supplement: Equivalent to 100 mg of quercetin.[2]
-
Quercetin-4'-O-glucoside: 100 mg of quercetin equivalent.[2]
-
Buckwheat Tea: Equivalent to 200 mg of quercetin.[2]
-
Quercetin-3-O-rutinoside (Rutin): 200 mg.[2]
Blood Sampling: Venous blood samples were collected at baseline and at specified time points post-administration to capture the full pharmacokinetic profile.[2]
Analytical Method: Plasma concentrations of quercetin and its metabolites were determined using High-Performance Liquid Chromatography (HPLC) coupled with a coulometric array detector.[2] It's important to note that in human plasma, quercetin is primarily found as glucuronidated and sulfated conjugates, with negligible levels of the free aglycone.[2][8]
Pharmacokinetic Analysis: Standard pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated from the plasma concentration-time data for each participant and treatment.[9]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a human clinical trial designed to assess the bioavailability of different quercetin formulations.
Caption: Workflow of a human crossover study for quercetin bioavailability.
Signaling Pathways in Quercetin Absorption
The absorption and metabolism of quercetin glycosides involve several key biological processes. The following diagram outlines the differential pathways for quercetin glucosides and quercetin rutinoside.
Caption: Differential absorption pathways of quercetin glycosides.
Conclusion and Future Directions
The available evidence strongly indicates that the sugar moiety is a primary determinant of quercetin bioavailability.[2][10] Glucosides are more readily absorbed in the upper gastrointestinal tract, leading to higher and faster plasma concentrations compared to rutinosides. While the plant matrix can have a minor influence, the chemical structure of the glycoside is the critical factor.[3]
The absence of pharmacokinetic data for Quercetin 3-Caffeylrobinobioside represents a significant knowledge gap. Future research should prioritize in vivo studies to characterize its absorption, metabolism, and excretion profile. Such studies would be invaluable for the rational development of functional foods and pharmaceutical preparations containing this specific flavonoid. A comparative bioavailability study, employing a rigorous crossover design similar to the one detailed above, would be the gold standard for elucidating the therapeutic potential of this compound.
References
- 1. Towards an Understanding of the Low Bioavailability of Quercetin: A Study of Its Interaction with Intestinal Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ovid.com [ovid.com]
- 5. Bioavailability of Quercetin [foodandnutritionjournal.org]
- 6. foodandnutritionjournal.org [foodandnutritionjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Pharmacokinetics and Bioavailability of Quercetin Glycosides in Humans | Semantic Scholar [semanticscholar.org]
A Comparative Guide to LC-MS/MS Method Validation for the Quantification of Quercetin and its Derivatives in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of quercetin (B1663063) and its related compounds in biological matrices. While specific data for "Quercetin 3-Caffeylrobinobioside" is limited, this guide leverages validated methods for structurally similar quercetin derivatives, offering valuable insights and transferable protocols for researchers developing new bioanalytical assays.
The following sections detail experimental protocols and performance data from multiple studies, enabling an objective comparison of different approaches.
Experimental Protocols
The successful quantification of quercetin and its derivatives by LC-MS/MS relies on optimized sample preparation, chromatographic separation, and mass spectrometric detection. Below are summaries of typical methodologies employed.
Sample Preparation:
The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the sample.
-
Protein Precipitation (PPT): This is a common and straightforward method for plasma and serum samples. It involves adding a solvent like methanol (B129727) or acetonitrile (B52724) to the sample to precipitate proteins. The supernatant containing the analyte is then collected for analysis. For instance, in a study on quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside (QGG) in rat plasma, samples were simply precipitated with methanol.[1]
-
Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their differential solubilities in two immiscible liquids. For the determination of quercetin in milk, a liquid-liquid extraction with 0.5% formic acid in acetonitrile was employed.[2]
-
Solid-Phase Extraction (SPE): SPE provides a more selective sample cleanup compared to PPT and LLE. It is particularly useful for complex matrices like urine.
Chromatographic Separation:
Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used for the separation of quercetin and its derivatives.
-
Columns: C18 columns are the most frequently used stationary phases. For example, an ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) was used for quercetin quantification in rat plasma.[3]
-
Mobile Phases: The mobile phase usually consists of a mixture of water and an organic solvent (acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency. A mobile phase of methanol-water (50:50, v/v) was used for the analysis of QGG.[1] Gradient elution is often employed to achieve optimal separation of multiple analytes.
Mass Spectrometric Detection:
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for flavonoids, and it can be operated in either positive or negative ion mode. Negative ion mode is often preferred for phenolic compounds like quercetin.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For QGG, the optimized mass transition ion-pair was m/z 787.3/301.3.[1]
Quantitative Data Comparison
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for quercetin and its derivatives in different biological matrices.
Table 1: Method Validation Parameters for Quercetin in Rat Plasma
| Parameter | Method 1 |
| Chromatography | UFLC-MS/MS |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Methanol:Acetonitrile (1:1) with 0.1% formic acid |
| Linearity Range | 1 - 800 ng/mL |
| Lower Limit of Quantification (LLOQ) | 500 pg/mL |
| Intra-day Precision (%RSD) | ≤3.02% |
| Inter-day Precision (%RSD) | ≤2.75% |
| Intra-day Accuracy | ≤85.23% |
| Inter-day Accuracy | ≤84.87% |
| Recovery | ≤85.23% (Intra-day), ≤84.87% (Inter-day) |
| Reference | [3] |
Table 2: Method Validation Parameters for Quercetin Derivatives in Various Matrices
| Analyte | Matrix | Chromatography | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Recovery (%) | Reference |
| Quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside (QGG) | Rat Plasma | LC-MS/MS | 7.32 - 1830 | 7.32 | < 15% | Within ±15% | 89.06 - 92.43 | [1] |
| Quercetin | Milk | UHPLC-MS/MS | 10 - 10,000 µg/kg | 1.0 µg/kg | < 15% | - | 98 | [2] |
| Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside | Rat Plasma | UPLC-MS/MS | 1.48 - 74,000 | - | 4.6 - 10.4% | - | - | [4] |
| Phenolic Compounds (including Quercetin metabolites) | Human Saliva | LC-ESI-MS/MS | - | 0.82 - 8.20 | - | - | - | [5] |
Experimental Workflow and Signaling Pathways
The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of quercetin and its derivatives in a biological matrix.
Caption: A typical bioanalytical workflow for LC-MS/MS quantification.
This guide highlights the robustness and versatility of LC-MS/MS for the quantification of quercetin and its derivatives in various biological fluids. The presented data and protocols can serve as a solid foundation for developing and validating a method for "this compound" and other related flavonoid compounds.
References
- 1. A rapid and sensitive LC-MS/MS method for quantification of quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a LC-MS/MS method for the quantification of phenolic compounds in human saliva after intake of a procyanidin-rich pine bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Flavonoid Immunoassays: A Comparative Guide on the Cross-Reactivity of Quercetin 3-Caffeylrobinobioside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Quercetin (B1663063) 3-Caffeylrobinobioside in common flavonoid immunoassays. Due to the limited direct experimental data on this specific compound, this guide synthesizes information on the principles of flavonoid immunoassays and cross-reactivity patterns of structurally related molecules to provide an informed perspective for researchers.
Introduction to Flavonoid Immunoassays and Cross-Reactivity
Immunoassays are widely used for the quantification of flavonoids in various matrices, including plant extracts, foods, and biological samples. These assays rely on the specific binding of an antibody to its target antigen (in this case, a flavonoid). However, the structural similarity among different flavonoids can lead to cross-reactivity, where the antibody binds to compounds other than the intended target. This can result in an overestimation of the target analyte's concentration.
The degree of cross-reactivity is influenced by several factors, including:
-
The immunogen used to generate the antibody: The structure of the flavonoid-protein conjugate used for immunization determines the specificity of the resulting antibodies.
-
The structure of the tested flavonoid: Small changes in the flavonoid backbone, the type and position of glycosylation, and the presence of acyl groups can significantly impact antibody recognition.
-
The assay format: Competitive immunoassays are particularly susceptible to cross-reactivity.
Structural Comparison of Quercetin 3-Caffeylrobinobioside and Other Flavonoids
To understand the potential cross-reactivity of this compound, it is essential to compare its structure with that of other common quercetin derivatives.
| Compound | Flavonoid Backbone | Glycosylation at C3 | Acylation | Key Structural Features Affecting Immunoassay Recognition |
| This compound | Quercetin | Robinobiose (a disaccharide) with an additional sugar | Caffeic acid ester | Large, complex trisaccharide moiety at C3; presence of a bulky, structurally distinct caffeyl group. |
| Quercetin | Quercetin | None | None | The basic aglycone structure. Often the target or a major cross-reactant in assays for its glycosides. |
| Rutin (Quercetin-3-O-rutinoside) | Quercetin | Rutinose (a disaccharide) | None | A common quercetin glycoside with a disaccharide at C3. |
| Isoquercitrin (Quercetin-3-O-glucoside) | Quercetin | Glucose (a monosaccharide) | None | A simple quercetin glycoside with a single sugar moiety at C3. |
The large and complex nature of the 3-O-substituent in this compound (a caffeyl-trisaccharide) makes its cross-reactivity in immunoassays developed for simpler quercetin glycosides, or for the aglycone itself, highly variable and dependent on the specific antibody used. It is plausible that an antibody raised against quercetin or a simple quercetin glycoside would show low cross-reactivity to this compound due to steric hindrance from the large substituent. Conversely, an antibody raised against a similarly large, acylated glycoside might show some recognition.
Experimental Protocols: Competitive ELISA for Flavonoid Quantification
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for quantifying small molecules like flavonoids. Below is a generalized protocol.
Objective: To determine the concentration of a target flavonoid in a sample by measuring its ability to compete with a labeled flavonoid for binding to a limited number of antibody-binding sites.
Materials:
-
Microtiter plate (96-well)
-
Capture antibody (specific to the target flavonoid class)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Flavonoid standards (including the target analyte and potential cross-reactants)
-
Enzyme-conjugated flavonoid (e.g., HRP-conjugated quercetin)
-
Sample extracts
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add a mixture of the sample or standard and a fixed amount of enzyme-conjugated flavonoid to the wells. Incubate for 1-2 hours at room temperature. During this step, the flavonoid in the sample/standard competes with the enzyme-conjugated flavonoid for binding to the coated antibody.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature, allowing the enzyme to develop a colored product.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a plate reader. The signal intensity is inversely proportional to the amount of target flavonoid in the sample.
Visualizing Experimental Workflows and Logical Relationships
Caption: Workflow of a competitive ELISA for flavonoid quantification.
Caption: Conceptual diagram of antibody cross-reactivity.
Conclusion and Recommendations
The cross-reactivity of this compound in flavonoid immunoassays is expected to be highly dependent on the specificity of the antibody used. Its large and structurally complex substituent at the 3-position is a critical determinant of its recognition by antibodies.
For researchers developing or using immunoassays for flavonoids, the following is recommended:
-
Thorough Validation: When developing a new immunoassay, it is crucial to test its cross-reactivity against a wide range of structurally related compounds that are likely to be present in the samples of interest.
-
Careful Interpretation of Data: When using commercial immunoassay kits, researchers should be aware of the potential for cross-reactivity and interpret the results with caution, especially when analyzing complex mixtures of flavonoids.
-
Orthogonal Methods: Whenever possible, results from immunoassays should be confirmed using an orthogonal method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection, to ensure accurate quantification.
By understanding the principles of immunoassay cross-reactivity and employing rigorous validation strategies, researchers can improve the accuracy and reliability of flavonoid quantification in their studies.
Quercetin 3-Caffeylrobinobioside: A Comparative Guide for Use as a Phytochemical Reference Standard
For researchers, scientists, and drug development professionals engaged in the intricate work of phytochemical analysis, the selection of an appropriate reference standard is a critical determinant of accuracy and reliability. This guide provides a comprehensive comparison of Quercetin 3-Caffeylrobinobioside as a reference standard, juxtaposing its characteristics with other commonly utilized flavonoid standards.
This compound is a complex flavonoid glycoside that has been identified in various plant species. Its use as a reference standard is essential for the accurate identification and quantification of this specific compound in plant extracts and derived products. The quality and characterization of the reference standard directly impact the validity of analytical results.
Comparative Analysis of Flavonoid Reference Standards
The utility of a reference standard is defined by its purity, stability, and characterization. Below is a comparative table summarizing the key properties of this compound alongside two of the most widely used flavonoid standards: Quercetin and Rutin (Quercetin-3-O-rutinoside).
| Property | This compound | Quercetin | Rutin (Quercetin-3-O-rutinoside) |
| CAS Number | 957110-26-8[1][2] | 117-39-5 | 153-18-4 |
| Molecular Formula | C36H36O19[2] | C15H10O7[3] | C27H30O16 |
| Molecular Weight | 772.7 g/mol [2] | 302.24 g/mol [3] | 610.52 g/mol [4] |
| Purity | ≥98%[2] | Typically ≥95% (USP grade available)[5] | Typically ≥95% |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol[1][2] | Soluble in ethanol, acetone, glacial acetic acid; practically insoluble in water[3] | Sparingly soluble in water, soluble in methanol, ethanol, acetone |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years[2] | Room temperature, protected from light | Room temperature, protected from light |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month[2] | Dependent on solvent, generally short-term at -20°C | Dependent on solvent, generally short-term at -20°C |
| Source | The herbs of Callicarpa bodinieri Levl[1][2]. | Widely distributed in plants[3] | Various plant sources, notably buckwheat |
Experimental Protocols for Phytochemical Analysis
The following is a generalized High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of this compound and other flavonoids in plant extracts.
Scope
This protocol outlines the procedure for the identification and quantification of this compound in a plant matrix using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Principle
The method separates flavonoids based on their polarity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Compounds are identified by their retention times compared to a known standard and quantified by the area under the peak in the chromatogram.
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks, pipettes, and vials
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
Preparation of Standard Solution
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in 1 mL of methanol or DMSO to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Preparation of Sample Solution
-
Accurately weigh 1 g of dried, powdered plant material.
-
Extract with a suitable solvent (e.g., 20 mL of 80% methanol) using ultrasonication or soxhlet extraction.
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the solvent under reduced pressure.
-
Re-dissolve the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
Chromatographic Conditions
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
0-5 min: 10% B
-
5-30 min: 10-50% B
-
30-35 min: 50-90% B
-
35-40 min: 90-10% B
-
40-45 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm and 350 nm
-
Injection Volume: 10 µL
Procedure
-
Inject the prepared standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizing Experimental and Biological Contexts
To further aid in the understanding of the application of this compound, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.
Caption: Workflow for Phytochemical Analysis using HPLC.
References
- 1. This compound | CAS:957110-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]
- 3. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Buy Quercetin Reference Standard, USP-1592409 - Direct from USP [store.usp.org]
A Comparative Guide to the Enzymatic Hydrolysis of Quercetin 3-Caffeylrobinobioside for Aglycone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of enzymatic versus acid hydrolysis methods for the determination of the aglycone quercetin (B1663063) from its acylated glycoside, Quercetin 3-Caffeylrobinobioside. The objective is to offer a comprehensive overview of available techniques, supported by experimental data from related compounds, to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound and Aglycone Analysis
Quercetin, a flavonoid renowned for its antioxidant and anti-inflammatory properties, predominantly exists in nature as glycosides. For accurate quantification and bioactivity studies, it is often necessary to hydrolyze these glycosides to their aglycone form. This compound is a complex derivative where the sugar moiety, robinobioside (a disaccharide of rhamnose and galactose), is attached at the 3-position of the quercetin backbone and is further acylated with a caffeyl group. The complete hydrolysis of this molecule to yield quercetin requires the cleavage of both glycosidic bonds and the ester bond of the caffeyl group.
This guide explores two primary hydrolysis strategies: a targeted enzymatic approach and a conventional acid-catalyzed method.
Comparative Analysis: Enzymatic vs. Acid Hydrolysis
The choice between enzymatic and acid hydrolysis depends on several factors, including the desired selectivity, potential for aglycone degradation, and experimental workflow.
| Feature | Enzymatic Hydrolysis | Acid Hydrolysis |
| Specificity | High: Enzymes target specific glycosidic and ester linkages, preserving the aglycone structure. | Low: Non-specific cleavage can lead to degradation of the target aglycone and other sample components. |
| Reaction Conditions | Mild: Typically conducted at or near physiological pH and moderate temperatures (30-60°C). | Harsh: Requires strong acids (e.g., HCl, H₂SO₄) and high temperatures (80-100°C). |
| Yield of Aglycone | Potentially higher due to reduced degradation. For example, enzymatic hydrolysis of rutin (B1680289) using snailase has shown a conversion yield of up to 98.18%. | Can be variable and lower due to the degradation of quercetin under harsh acidic conditions. |
| Byproducts | Minimal and predictable (sugars, acyl group). | Can generate numerous degradation products, complicating analysis. |
| Reaction Time | Can range from minutes to several hours depending on the enzyme and substrate concentration. For instance, enzymatic hydrolysis of various flavonoid glycosides using snailase was effective within 25 minutes.[1] | Typically requires 1-3 hours of refluxing.[2] |
| Cost | Can be higher due to the cost of specific enzymes. | Generally lower cost of reagents. |
| Environmental Impact | More environmentally friendly with biodegradable reagents. | Involves the use and disposal of corrosive acids. |
Experimental Protocols
Proposed Enzymatic Hydrolysis of this compound
Due to the complex structure of this compound, a multi-enzyme approach is proposed. This protocol is based on the known specificities of individual enzymes for similar linkages.
Principle: This method utilizes a cocktail of enzymes to sequentially or simultaneously cleave the ester and glycosidic bonds.
-
An esterase or lipase to remove the caffeyl group.
-
An α-L-rhamnosidase to cleave the terminal rhamnose from the robinobiose moiety.
-
A β-galactosidase to cleave the remaining galactose from the quercetin backbone.
Alternatively, a crude enzyme preparation with broad specificity, such as snailase , which contains various glycosidases and esterases, could be employed.[1]
Materials:
-
This compound sample
-
Esterase or Lipase (e.g., from Candida antarctica)
-
α-L-Rhamnosidase (e.g., from Aspergillus niger)
-
β-Galactosidase (e.g., from Aspergillus oryzae)
-
Snailase enzyme preparation (alternative)
-
Phosphate or Citrate buffer (pH to be optimized based on enzyme requirements, typically pH 5.0-7.0)
-
Methanol (B129727) or Ethanol (B145695) for sample dissolution and reaction quenching
-
HPLC system for analysis
Procedure:
-
Dissolve a known amount of this compound in a minimal amount of methanol and then dilute with the appropriate buffer to the desired concentration.
-
Add the enzyme or enzyme cocktail to the substrate solution. Optimal enzyme concentrations should be determined empirically.
-
Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37-50°C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 30 min, 1h, 2h, 4h, 8h) and quenching the reaction with an equal volume of cold methanol.
-
Centrifuge the quenched samples to precipitate the enzymes.
-
Analyze the supernatant for the presence of quercetin using HPLC.
Quantitative Data from a Similar Compound (Rutin): A study on the enzymatic hydrolysis of rutin using snailase reported a 98.18% conversion to quercetin under optimized conditions (34°C, pH 6.2, 0.0242 mg/ml substrate concentration).
Acid Hydrolysis of this compound
This method is a more traditional approach for the cleavage of glycosidic and ester bonds.
Principle: Strong acid in the presence of heat catalyzes the hydrolysis of both the glycosidic and ester linkages, releasing the quercetin aglycone.
Materials:
-
This compound sample
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Methanol or Ethanol
-
Water bath or heating block
-
HPLC system for analysis
Procedure:
-
Dissolve a known amount of the sample in 80% ethanol.
-
Add concentrated HCl to achieve a final concentration of 0.5 M to 2 M.[2]
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a suitable base (e.g., NaOH).
-
Filter the solution to remove any precipitate.
-
Analyze the filtrate for quercetin content using HPLC.
Quantitative Data from a Similar Compound (Rutin): In a study, nearly complete conversion of rutin to quercetin was achieved by treatment with 0.5 M HCl in 80% ethanol for 3 hours.[2] However, it is crucial to optimize the reaction time and acid concentration to prevent the degradation of the liberated quercetin.
Analytical Method: HPLC Analysis of Quercetin
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient elution is typically used, for example:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
A common gradient starts with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more non-polar quercetin.
Detection: Quercetin can be detected at a wavelength of approximately 370 nm.
Quantification: A calibration curve should be prepared using a quercetin standard of known concentrations to quantify the amount of quercetin in the hydrolyzed samples.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both enzymatic and acid hydrolysis.
Caption: Workflow for the enzymatic hydrolysis of this compound.
Caption: Workflow for the acid hydrolysis of this compound.
Conclusion and Recommendations
For the analysis of quercetin from this compound, enzymatic hydrolysis offers a more specific and milder alternative to traditional acid hydrolysis, likely resulting in higher and more accurate yields of the aglycone. While acid hydrolysis is a simpler and less expensive method, it carries a significant risk of degrading the target analyte.
Recommendations:
-
For precise and reliable quantification of quercetin, the development and optimization of a specific multi-enzyme hydrolysis protocol is highly recommended.
-
Initial screening with a broad-spectrum enzyme preparation like snailase could provide a good starting point for enzymatic hydrolysis.
-
If acid hydrolysis is chosen, careful optimization of acid concentration, temperature, and reaction time is crucial to minimize quercetin degradation. The inclusion of a recovery standard is advised to account for any losses during the harsh treatment.
-
All hydrolysis methods should be validated with appropriate controls and standards to ensure the accuracy and reproducibility of the results.
References
A Head-to-Head Comparison of Quercetin 3-Caffeylrobinobioside and Other Caffeyl-Glycosides in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding landscape of natural product research, caffeyl-glycosides have emerged as a promising class of compounds with a wide array of biological activities. Among these, Quercetin (B1663063) 3-Caffeylrobinobioside has garnered interest for its potential therapeutic applications. This guide provides a head-to-head comparison of Quercetin 3-Caffeylrobinobioside with other notable caffeyl-glycosides, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information presented herein is supported by experimental data from various studies, with detailed methodologies provided for key experiments to facilitate reproducibility and further investigation.
Comparative Analysis of Biological Activities
The therapeutic potential of caffeyl-glycosides is largely attributed to their antioxidant, anti-inflammatory, and cytotoxic activities. The following tables summarize the available quantitative data to offer a comparative perspective on the performance of this compound and its analogues.
Note: Direct comparative experimental data for this compound is limited in the current scientific literature. The tables below present available data for structurally related compounds to provide a contextual comparison. Further research is warranted for a direct head-to-head evaluation.
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method, with lower IC50 values indicating higher antioxidant activity.
Table 1: Comparative DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | Reference |
| 3'-caffeoylquercetin 3-sophoroside | 12 | [1] |
| 3'-caffeoylquercetin 3-sophoroside 7-glucuronide | 10 | [1] |
| Quercetin | 23 | [1] |
| Caffeic Acid | 41 | [1] |
| Rutin (Quercetin-3-O-rutinoside) | 14 | [1] |
| This compound | Data not available |
From the available data, 3'-caffeoylquercetin glycosides demonstrate potent antioxidant activity, in some cases superior to the parent aglycone, quercetin, and the well-known antioxidant, rutin.[1]
Anti-inflammatory Activity
The anti-inflammatory effects of caffeyl-glycosides are often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Endpoint | Result | Reference |
| Quercetin | LPS-induced RAW 264.7 cells | NO, TNF-α, IL-1β, IL-6 reduction | Potent inhibition | [2] |
| Quercetin 3-O-β-("2"-galloyl)-glucopyranoside | LPS-induced RAW 264.7 cells | NO, TNF-α, IL-1β, IL-6 reduction | Comparable activity to Quercetin | [2] |
| This compound | Data not available |
Studies on quercetin and its glycosides indicate that they can effectively suppress inflammatory responses.[2] The nature of the glycosidic substitution can influence the potency of this activity.
Anticancer Activity
The in vitro anticancer potential of these compounds is typically evaluated by their cytotoxicity against various cancer cell lines, with lower IC50 values indicating greater potency.
Table 3: Comparative Anticancer Activity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| Quercetin | HepG2 (Liver) | 17.2 | [3] |
| Quercetin | HT-29 (Colon) | 81.65 | [3] |
| Quercetin | MDA-MB-468 (Breast) | 55 | [3] |
| Quercetin-3-O-glucoside | Caco-2 (Colon) | 79 µg/mL | [4] |
| Quercetin-3-O-glucoside | HepG2 (Liver) | 150 µg/mL | [4] |
| This compound | Data not available |
Quercetin and its glycosides have demonstrated cytotoxic effects against a range of cancer cell lines.[3][4] The efficacy can vary depending on the cancer type and the specific structure of the glycoside.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in methanol (B129727) or DMSO.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Procedure:
-
Add 100 µL of various concentrations of the test compound to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite (B80452) is used to quantify the NO concentration.
-
In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture:
-
Culture the desired cancer cell line in the appropriate medium.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound for 24-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value is calculated from the dose-response curve.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified NF-κB signaling pathway and points of inhibition by caffeyl-glycosides.
Caption: General experimental workflow for comparing the biological activities of caffeyl-glycosides.
References
- 1. 3′-Caffeoylquercetin Glycosides and 4′-Caffeoylkaempferol Glycosides—Novel Antioxidant Flavonoids Discovered in the Freesia Yellow Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Quercetin 3-Caffeylrobinobioside and Analogues
This guide provides a comparative analysis of the potential Quantitative Structure-Activity Relationship (QSAR) of Quercetin (B1663063) 3-Caffeylrobinobioside against other quercetin derivatives. Due to the limited specific QSAR studies on Quercetin 3-Caffeylrobinobioside, this guide infers its potential activities by comparing its structural features with those of well-studied quercetin glycosides. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Quercetin and its Glycosides
Quercetin, a flavonoid present in many fruits and vegetables, is known for a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral effects.[1][2][3][4][5] However, its low solubility and bioavailability can limit its therapeutic applications.[1] Glycosylation, the attachment of sugar moieties, is a common modification that can alter the pharmacokinetic and pharmacodynamic properties of quercetin.[6] This guide focuses on this compound and compares it with other 3-O-glycoside derivatives of quercetin to elucidate potential structure-activity relationships.
Structural Comparison of Quercetin Derivatives
The biological activity of quercetin and its derivatives is closely linked to their chemical structure. The arrangement of hydroxyl groups and the nature of the glycosidic substitution play a crucial role in their activity.[7]
| Compound Name | Structure | Key Structural Features |
| Quercetin | Aglycone | Pentahydroxyflavone with hydroxyl groups at positions 3, 5, 7, 3', and 4'.[8] |
| This compound | Glycoside | Quercetin with a caffeylrobinobioside moiety at the 3-position. |
| Rutin (Quercetin 3-O-rutinoside) | Glycoside | Quercetin with a rutinose (rhamnose and glucose) at the 3-position.[9][10] |
| Isoquercetin (Quercetin 3-O-glucoside) | Glycoside | Quercetin with a glucose moiety at the 3-position.[11][12] |
| Hyperoside (Quercetin 3-O-galactoside) | Glycoside | Quercetin with a galactose moiety at the 3-position.[13][14] |
Comparative Bioactivity Profile
The following table summarizes the reported biological activities of quercetin and its selected glycoside derivatives. This data provides a basis for predicting the potential activities of this compound.
| Activity | Quercetin | Rutin | Isoquercetin | Hyperoside | Inferred Potential for this compound |
| Antioxidant | High[3] | Moderate to High[15] | High[16][17] | High[18][19] | High, due to the quercetin backbone and the additional phenolic group from the caffeoyl moiety. |
| Anti-inflammatory | High[2][20][21] | Moderate[15] | Moderate to High[22][23] | High[18][19] | Potentially High, leveraging the anti-inflammatory properties of both quercetin and caffeic acid. |
| Anticancer | High[3][24][25][26][27][28][29] | Moderate[8] | Moderate[22][30] | Moderate to High[18][19] | Potentially Moderate to High, though the large glycosidic moiety might influence cell permeability. |
| Antiviral | High[4][31] | Moderate[32] | Moderate to High[33][34] | Moderate[18] | Potentially Moderate, as glycosylation can sometimes reduce antiviral activity compared to the aglycone.[32] |
| Enzyme Inhibition | Potent inhibitor of various enzymes like PtdIns 3-kinase[35] and CYP3A4.[36] | Varies depending on the enzyme. | Inhibits UGT1A isoforms.[37][38] | Inhibits NF-κB.[18] | Likely to be an enzyme inhibitor, with specificity influenced by the large, complex sugar-caffeoyl group. |
Experimental Protocols
4.1. DPPH Radical Scavenging Assay (for Antioxidant Activity)
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol.
-
In a microplate, add a specific volume of each dilution of the test compound to a specific volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
4.2. Cell Viability Assay (e.g., MTT Assay for Anticancer Activity)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits cell growth by 50%.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the QSAR of quercetin derivatives.
References
- 1. Quercetin derivatives: Drug design, development, and biological activities, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Anti-Arthritis Activity of Quercetin: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer potential of quercetin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin: A Functional Food-Flavonoid Incredibly Attenuates Emerging and Re-Emerging Viral Infections through Immunomodulatory Actions | MDPI [mdpi.com]
- 5. Frontiers | Promising bioactive properties of quercetin for potential food applications and health benefits: A review [frontiersin.org]
- 6. A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. Preparation and Characterization of Rutin-Encapsulated Polymeric Micelles and Studies of Synergism with Bioactive Benzoic Acids and Triazolofluoroquinolones as Anticancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rutin | C27H30O16 | CID 5280805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Rutin - Wikipedia [en.wikipedia.org]
- 11. Isoquercetin - Wikipedia [en.wikipedia.org]
- 12. Isoquercetin | C21H20O12 | CID 5280804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Hyperoside | C21H20O12 | CID 5281643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Hyperoside - Wikipedia [en.wikipedia.org]
- 15. Synergic versus Antagonist Effects of Rutin on Gallic Acid or Coumarin Incorporated into Chitosan Active Films: Impacts on Their Release Kinetics and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological activity of quercetin-3-O-glucoside, a known plant flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Hyperoside: A review on its sources, biological activities, and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ISOQUERCETIN (PD002964, OVSQVDMCBVZWGM-QSOFNFLRSA-N) [probes-drugs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Enhancing the anti-colon cancer activity of quercetin by self-assembled micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 28. In vitro ANTI-CANCER EFFECTS OF QUERCETIN ON TRIPLE NEGATIVE BREAST CANCER CELL LINE | Applied Biological Research [journals.acspublisher.com]
- 29. researchgate.net [researchgate.net]
- 30. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. newrootsherbal.com [newrootsherbal.com]
- 32. Quercetin and quercetin 3-O-glycosides from Bauhinia longifolia (Bong.) Steud. show anti-Mayaro virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Antiviral activity of quercetin-3-β-O-D-glucoside against Zika virus infection [virosin.org]
- 34. Antiviral activity of quercetin-3-β-O-D-glucoside against Zika virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. The inhibition of phosphatidylinositol 3-kinase by quercetin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Effects of quercetin on the bioavailability of doxorubicin in rats: role of CYP3A4 and P-gp inhibition by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Inhibitory effects of quercetin and its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A isoforms by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Inhibitory effects of quercetin and its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A isoforms by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Quercetin 3-Caffeylrobinobioside
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for Quercetin 3-Caffeylrobinobioside (CAS No. 957110-26-8), focusing on personal protective equipment, operational procedures, and disposal plans.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure when handling this compound. The following PPE is recommended.
| Protection Type | Recommended Equipment | Details and Best Practices |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. | Ensure a proper fit to protect against dust particles and splashes. |
| Skin Protection | - Gloves: Nitrile or butyl rubber gloves.- Protective Clothing: A lab coat or chemical-resistant suit that provides full coverage of the arms.- Footwear: Sturdy, closed-toe shoes. | Inspect gloves for tears or holes before use. For tasks with a significant risk of spills, chemical-resistant boots are recommended. |
| Respiratory Protection | A full-face particle respirator (type N99/P2) or a full-face supplied-air respirator.[1] | To be used when risk assessment indicates the potential for inhalation of dust particles, especially in poorly ventilated areas.[1] |
Operational and Handling Plan
Receiving and Storage: Upon receiving the product, which is typically a powder, gently shake the vial to settle any compound that may have adhered to the cap or neck during transportation.[2] For liquid products, centrifuge at 200-500 RPM to gather the liquid at the bottom.[2]
Store the compound in a tightly sealed vial in a dry and cool place. For long-term storage as a powder, -20°C for up to 3 years or 4°C for up to 2 years is recommended. If stock solutions are prepared in solvents like DMSO, Pyridine, Methanol, or Ethanol (B145695), they should be stored as aliquots in tightly sealed vials at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]
Handling:
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Change contaminated clothing.
-
Spills: In case of a solid spill, avoid generating dust. Dampen the material with 60-70% ethanol before cleaning. For liquid spills, use an inert absorbent material. Ensure appropriate PPE is worn during cleanup.
Emergency Procedures: First Aid
Immediate and appropriate first aid is crucial in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with copious amounts of water. Remove contaminated clothing and shoes. A physician should be consulted.[1] |
| Eye Contact | Check for and remove any contact lenses. Immediately flush eyes with plenty of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids. Seek immediate medical attention.[1] |
| Ingestion | If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Disposal Plan
All waste disposal must be conducted in accordance with local, state, and federal regulations.
-
Unused Product and Contaminated Materials: Dispose of the compound and any contaminated materials (e.g., gloves, absorbent pads) as hazardous waste. Place in appropriate, sealed containers for disposal.
-
Empty Containers: Retain product residue in empty containers. These should be treated as hazardous waste and disposed of accordingly.
Experimental Workflow for Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Logical Relationship for Emergency Response
This diagram outlines the logical steps to take in the event of an accidental exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
